L 741742 hydrochloride
説明
特性
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O.ClH/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18;/h2-10,19H,11-16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRPUQURUAXOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042599 | |
| Record name | L-741,742 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874882-93-6 | |
| Record name | L-741742 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874882936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-741742 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Y3N86U2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-741,742 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective Dopamine D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-741,742 hydrochloride is a potent and highly selective antagonist of the human dopamine D4 receptor, a G protein-coupled receptor (GPCR) implicated in the pathophysiology of various neuropsychiatric disorders. This technical guide provides an in-depth overview of the mechanism of action of L-741,742, detailing its binding affinity, functional antagonism, and the underlying signaling pathways. The document includes comprehensive experimental protocols for the characterization of this and similar compounds, alongside structured data summaries and visual diagrams to facilitate understanding and application in a research and drug development context.
Core Mechanism of Action: Selective Dopamine D4 Receptor Antagonism
L-741,742 hydrochloride exerts its pharmacological effects through competitive antagonism at the dopamine D4 receptor. As a D2-like receptor, the dopamine D4 receptor couples to inhibitory G proteins of the Gi/o family. Upon activation by the endogenous ligand dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).
L-741,742, by binding to the orthosteric site of the D4 receptor, prevents the binding of dopamine and thereby blocks the downstream signaling cascade. Its high selectivity for the D4 receptor over other dopamine receptor subtypes, particularly D2 and D3, makes it a valuable tool for elucidating the specific physiological and pathological roles of the D4 receptor.
Quantitative Data Summary
The binding affinity of L-741,742 hydrochloride for human dopamine D2, D3, and D4 receptors has been determined through radioligand binding assays. The data presented below is collated from seminal studies, providing a clear quantitative profile of its selectivity.
| Receptor Subtype | Radioligand | Cell Line | K_i_ (nM) | Reference |
| Dopamine D4 | [³H]spiperone | CHO | 7.1 | [1] |
| Dopamine D2 | [³H]spiperone | CHO | >10,000 | [1] |
| Dopamine D3 | [³H]spiperone | CHO | 1,500 | [1] |
Signaling Pathway and Antagonism
The following diagram illustrates the canonical signaling pathway of the dopamine D4 receptor and the mechanism of antagonism by L-741,742.
References
L-741,742 Hydrochloride: A Deep Dive into its Dopamine D4 Receptor Selectivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-741,742 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). Its remarkable selectivity for the D4 subtype over other dopamine receptors, particularly D2 and D3, has established it as a critical pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor. This technical guide provides a comprehensive overview of the dopamine D4 receptor selectivity of L-741,742, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of L-741,742 hydrochloride is most clearly demonstrated by its binding affinity (Ki) for various dopamine receptor subtypes. The data, summarized in the table below, consistently show a significantly lower Ki value for the human dopamine D4 receptor compared to the D2 and D3 receptors.
| Receptor Subtype | L-741,742 Hydrochloride Ki (nM) | Reference |
| Dopamine D2 | >1700 | |
| Dopamine D3 | 770 | |
| Dopamine D4 | 3.5 |
This quantitative data highlights the exceptional selectivity of L-741,742 for the D4 receptor, with a selectivity of over 485-fold compared to the D2 receptor and over 220-fold compared to the D3 receptor.
Experimental Protocols
The determination of the binding affinity and functional activity of L-741,742 involves several key in vitro assays. The following sections detail the generalized methodologies for these experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled compound of interest.
Experimental Workflow for Radioligand Binding Assay
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human dopamine D2, D3, or D4 receptor.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [3H]spiperone) and varying concentrations of L-741,742 hydrochloride.
-
Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of L-741,742 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. For D2-like receptors, which are typically coupled to Gi/o proteins, common functional assays include GTPγS binding assays and cAMP accumulation assays.
Dopamine D4 Receptor Signaling Pathway
GTPγS Binding Assay:
This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
-
Membrane Incubation: Membranes expressing the D4 receptor are incubated with a fixed concentration of a dopamine agonist (e.g., quinpirole) in the presence of varying concentrations of L-741,742.
-
Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS.
-
Quantification: The amount of [35S]GTPγS bound to the G proteins is measured, typically after separation by filtration.
-
Data Analysis: The ability of L-741,742 to inhibit the agonist-stimulated [35S]GTPγS binding is quantified to determine its antagonist potency (IC50).
cAMP Accumulation Assay:
This assay measures the downstream effect of D4 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Treatment: Whole cells expressing the D4 receptor are treated with an adenylyl cyclase stimulator (e.g., forskolin) to increase basal cAMP levels.
-
Agonist and Antagonist Addition: The cells are then incubated with a dopamine agonist in the presence of varying concentrations of L-741,742.
-
cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).
-
Data Analysis: The ability of L-741,742 to reverse the agonist-induced inhibition of cAMP accumulation is measured to determine its antagonist potency.
Conclusion
L-741,742 hydrochloride is an invaluable research tool characterized by its high potency and exceptional selectivity as a dopamine D4 receptor antagonist. The quantitative binding data unequivocally demonstrates its preference for the D4 subtype over D2 and D3 receptors. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of L-741,742 and other D4 receptor ligands. A thorough understanding of its pharmacological profile is essential for its appropriate use in investigating the complex roles of the dopamine D4 receptor in health and disease.
L-741,742 Hydrochloride: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-741,742 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the research applications of L-741,742 hydrochloride, with a focus on its use in schizophrenia and glioblastoma research. This document summarizes key quantitative data, details experimental protocols for its use in preclinical models, and visualizes relevant biological pathways and experimental workflows.
Introduction
L-741,742 hydrochloride is a valuable pharmacological tool for investigating the physiological and pathological roles of the dopamine D4 receptor. Its high selectivity allows for the specific interrogation of D4 receptor function, minimizing off-target effects that can confound experimental results. The D4 receptor, a member of the D2-like family of dopamine receptors, is primarily coupled to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade modulates neuronal excitability and plays a role in various cognitive and behavioral processes. Dysregulation of D4 receptor signaling has been linked to the pathophysiology of schizophrenia and has emerged as a potential therapeutic target in glioblastoma.[2]
Mechanism of Action
L-741,742 hydrochloride exerts its effects by competitively binding to the dopamine D4 receptor, thereby blocking the binding of the endogenous ligand, dopamine. This antagonism prevents the activation of downstream signaling pathways.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a class A G protein-coupled receptor (GPCR). Upon activation by dopamine, it couples to inhibitory G proteins (Gαi/o), which in turn inhibit the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] Decreased cAMP levels result in reduced activation of protein kinase A (PKA), which can modulate the activity of various downstream targets, including transcription factors and ion channels.
Quantitative Data
The selectivity and potency of L-741,742 hydrochloride have been characterized in various in vitro assays. The following tables summarize key quantitative data for this compound.
Table 1: Receptor Binding Affinity
| Receptor | Ki (nM) | Reference |
| Human Dopamine D4 | 3.5 | |
| Human Dopamine D2 | > 1700 | |
| Human Dopamine D3 | 770 |
Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity
| Assay | Cell Line | IC50 (nM) | Reference |
| cAMP Accumulation | CHO cells expressing human D4 receptor | Data not available in searched literature | - |
| Glioblastoma Cell Viability (MTT Assay) | U87MG | Data not available in searched literature for L-741,742 specifically | - |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Research Applications
Schizophrenia Research
The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of the disorder. The high affinity of some atypical antipsychotics for the D4 receptor has suggested its involvement in the therapeutic effects of these drugs. L-741,742 hydrochloride is used in preclinical models to investigate the role of D4 receptor blockade in ameliorating schizophrenia-like behaviors.
A common animal model for screening potential antipsychotics is the phencyclidine (PCP)-induced hyperactivity model. PCP, an NMDA receptor antagonist, induces a state in rodents that mimics some of the positive and negative symptoms of schizophrenia in humans, including hyperlocomotion.[3][4]
Glioblastoma Research
Recent studies have identified the dopamine D4 receptor as a potential therapeutic target in glioblastoma (GBM), the most aggressive primary brain tumor.[2] D4 receptor antagonists have been shown to inhibit the proliferation and survival of glioblastoma stem cells.[2] L-741,742 hydrochloride is utilized in both in vitro and in vivo models to explore its anti-cancer effects and elucidate the underlying mechanisms.
In vitro studies often involve cell viability assays to assess the cytotoxic or cytostatic effects of the compound on glioblastoma cell lines. In vivo studies typically employ orthotopic xenograft models, where human glioblastoma cells are implanted into the brains of immunodeficient mice.
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This protocol is a general guideline for determining the binding affinity of L-741,742 hydrochloride for the dopamine D4 receptor.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor.
-
Radioligand (e.g., [3H]-spiperone).
-
L-741,742 hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled haloperidol).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of L-741,742 hydrochloride in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the various concentrations of L-741,742 hydrochloride.
-
For total binding wells, add assay buffer instead of the competitor. For non-specific binding wells, add the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay) for Glioblastoma
This protocol provides a general method for assessing the effect of L-741,742 hydrochloride on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell line (e.g., U87MG).
-
Complete culture medium.
-
L-741,742 hydrochloride.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of L-741,742 hydrochloride in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of L-741,742 hydrochloride. Include vehicle control wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Orthotopic Glioblastoma Xenograft Model
This is a generalized protocol for establishing and treating an orthotopic glioblastoma model in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunodeficient mice (e.g., athymic nude mice).
-
Human glioblastoma cells (e.g., U87MG) engineered to express a reporter gene like luciferase for in vivo imaging.
-
Stereotactic apparatus.
-
L-741,742 hydrochloride formulated for in vivo administration.
-
In vivo imaging system (e.g., for bioluminescence imaging).
Procedure:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a small burr hole in the skull at predetermined coordinates corresponding to the desired brain region (e.g., striatum or cortex).
-
Slowly inject a suspension of glioblastoma cells into the brain parenchyma using a Hamilton syringe.
-
Suture the scalp incision and allow the animals to recover.
-
Monitor tumor growth non-invasively using an in vivo imaging system.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer L-741,742 hydrochloride or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.
-
Continue to monitor tumor growth and the health of the animals throughout the study.
-
At the end of the study, or when humane endpoints are reached, euthanize the animals and collect brain tissue for histological and molecular analysis.
-
Analyze the data to determine the effect of L-741,742 hydrochloride on tumor growth and animal survival.
Conclusion
L-741,742 hydrochloride is a powerful and selective tool for researchers investigating the role of the dopamine D4 receptor in health and disease. Its utility in preclinical models of schizophrenia and glioblastoma highlights its potential for advancing our understanding of these complex disorders and for the development of novel therapeutic strategies. The information and protocols provided in this guide are intended to facilitate the effective use of L-741,742 hydrochloride in a research setting.
References
- 1. Orthotopic glioblastoma stem-like cell xenograft model in mice to evaluate intra-arterial delivery of bevacizumab: from bedside to bench - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of phencyclidine-induced hyperactivity by glycine and the glycine uptake inhibitor glycyldodecylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
L-741,742 Hydrochloride: A Technical Guide to its Dopamine Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of L-741,742 hydrochloride for dopamine receptors, with a primary focus on its high selectivity for the D4 subtype. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Compound Profile
L-741,742 hydrochloride is a potent and highly selective antagonist of the human dopamine D4 receptor.[1] Its selectivity is a key characteristic, rendering it a valuable tool for investigating the specific roles of the D4 receptor in various physiological and pathological processes.
Quantitative Binding Affinity Data
The binding affinity of L-741,742 hydrochloride for cloned human dopamine D2, D3, and D4 receptors has been determined through radioligand binding assays. The inhibition constants (Ki) from these studies are summarized in the table below, highlighting the compound's remarkable selectivity for the D4 receptor.
| Receptor Subtype | Ki (nM) | Selectivity vs. D4 |
| Dopamine D2 | >1700[1] | >485-fold |
| Dopamine D3 | 770[1] | ~220-fold |
| Dopamine D4 | 3.5[1] | 1-fold |
Experimental Protocols
While the precise, detailed protocol from the original discovery of L-741,742 is proprietary, the following represents a standard and widely accepted methodology for determining the binding affinity of a compound to dopamine receptors using a competitive radioligand binding assay.
Radioligand Binding Assay: Competitive Inhibition
Objective: To determine the inhibitory constant (Ki) of L-741,742 hydrochloride for dopamine D2, D3, and D4 receptors.
Materials:
-
Cell Membranes: Membranes from cell lines stably expressing the respective human dopamine receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: Typically [³H]-Spiperone, a high-affinity antagonist for D2-like receptors.
-
Test Compound: L-741,742 hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-labeled, potent dopamine receptor antagonist (e.g., haloperidol or (+)-butaclamol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target dopamine receptor subtype.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound (L-741,742 hydrochloride).
-
Total Binding Wells: Add a known concentration of [³H]-Spiperone and the cell membrane preparation.
-
Non-specific Binding Wells: Add [³H]-Spiperone, the cell membrane preparation, and a high concentration of the non-specific binding control.
-
Competition Wells: Add [³H]-Spiperone, the cell membrane preparation, and serial dilutions of L-741,742 hydrochloride.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the L-741,742 hydrochloride concentration.
-
Determine the IC50 value (the concentration of L-741,742 hydrochloride that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Dopamine D2-like Receptor Signaling Pathway
Dopamine D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon activation by an agonist, they typically inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
The Biological Activity of L-741,742 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-741,742 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor. This technical guide provides an in-depth overview of its biological activity, compiling quantitative data from various in vitro and in vivo studies. Detailed experimental methodologies are presented to allow for the replication and extension of these findings. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the compound's mechanism of action and experimental applications.
Introduction
L-741,742 hydrochloride is a valuable pharmacological tool for investigating the physiological and pathological roles of the dopamine D4 receptor. Its high selectivity makes it a preferred compound for dissecting the specific contributions of the D4 receptor in complex neurological processes and diseases. This document summarizes the key findings related to its binding affinity, functional antagonism, and its effects in various preclinical models.
Quantitative Data
The biological activity of L-741,742 hydrochloride has been quantified in a range of assays. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Binding Affinity of L-741,742 Hydrochloride
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Citation |
| Human Dopamine D4 | [3H]-Spiperone | Cloned Human Receptors | 3.5 | |
| Human Dopamine D2 | [3H]-Spiperone | Cloned Human Receptors | >1700 | |
| Human Dopamine D3 | [3H]-Spiperone | Cloned Human Receptors | 770 |
Table 2: In Vivo Effects of L-741,742 Hydrochloride
| Animal Model | Study Type | Dosing (mg/kg, i.p.) | Key Findings | Citation |
| Rat | Sleep/Wakefulness | 1.5 | Increased Light Slow Wave Sleep (SWS). | [1] |
| 3 | Enhanced Quiet Waking (QW), reduced Active Waking (AW). | [1] | ||
| 6 | Reduced Deep SWS, decreased total sleep time, increased AW. | [1] | ||
| Mouse | Anxiety (Elevated Plus-Maze) | 0.75, 1.5, 3 | No significant changes in anxiety-related behaviors. | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections describe the protocols for key experiments involving L-741,742 hydrochloride.
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to its target receptor.
Objective: To determine the Ki of L-741,742 hydrochloride for dopamine D2, D3, and D4 receptors.
Materials:
-
Cell membranes expressing cloned human dopamine D2, D3, or D4 receptors.
-
[3H]-Spiperone (radioligand).
-
L-741,742 hydrochloride (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-Spiperone, and varying concentrations of L-741,742 hydrochloride.
-
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of L-741,742 hydrochloride that inhibits 50% of the specific binding of [3H]-Spiperone) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the functional antagonism of L-741,742 hydrochloride at the D4 receptor.
Objective: To determine the IC50 of L-741,742 hydrochloride in a functional assay measuring the inhibition of adenylyl cyclase.
Materials:
-
A cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).
-
Dopamine (agonist).
-
Forskolin (adenylyl cyclase activator).
-
L-741,742 hydrochloride (test compound).
-
cAMP assay kit (e.g., TR-FRET, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Culture the D4 receptor-expressing cells to an appropriate confluency in 96- or 384-well plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of L-741,742 hydrochloride for a defined period (e.g., 15-30 minutes).
-
Stimulation: Stimulate the cells with a fixed concentration of dopamine (typically the EC80) in the presence of forsklin to activate adenylyl cyclase.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of L-741,742 hydrochloride to generate a dose-response curve. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced cAMP production.
In Vivo Glioblastoma Xenograft Model
This protocol describes a common method for evaluating the anti-tumor efficacy of a compound in a preclinical cancer model.
Objective: To assess the effect of L-741,742 hydrochloride on the growth of glioblastoma tumors in vivo.
Materials:
-
Human glioblastoma cell line (e.g., U87MG).
-
Immunocompromised mice (e.g., nude or SCID).
-
L-741,742 hydrochloride.
-
Vehicle control.
-
Stereotaxic apparatus.
-
Micro-syringe.
Procedure:
-
Cell Culture: Culture the glioblastoma cells under standard conditions.
-
Intracranial Injection: Anesthetize the mice and secure them in a stereotaxic apparatus. Inject a specific number of glioblastoma cells (e.g., 1 x 105 cells in 5 µL of PBS) into the desired brain region (e.g., the striatum).
-
Tumor Growth and Treatment: Allow the tumors to establish for a defined period (e.g., 7-10 days). Then, randomly assign the mice to treatment groups and administer L-741,742 hydrochloride or vehicle control systemically (e.g., via intraperitoneal injection) according to a predetermined schedule.
-
Tumor Monitoring: Monitor tumor growth over time using non-invasive imaging techniques such as bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the brains. Measure the tumor volume and perform histological and immunohistochemical analyses to assess cell proliferation, apoptosis, and other relevant markers.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were created using the DOT language.
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: In Vivo Glioblastoma Model Workflow.
Conclusion
L-741,742 hydrochloride is a well-characterized, potent, and selective dopamine D4 receptor antagonist. The data and protocols presented in this guide provide a solid foundation for researchers investigating the role of the D4 receptor in health and disease. Its utility in preclinical models of neurological and oncological conditions highlights its potential as a tool for target validation and drug discovery. Future research should continue to explore the therapeutic potential of targeting the dopamine D4 receptor with selective antagonists like L-741,742.
References
- 1. Effects of selective dopamine D4 receptor antagonist, L-741,741, on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of L-741,741, a selective dopamine receptor antagonist, on anxiety tested in the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D4 receptor and anxiety: behavioural profiles of clozapine, L-745,870 and L-741,742 in the mouse plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
L-741,742 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental applications of L-741,742 hydrochloride, a potent and highly selective dopamine D4 receptor antagonist.
Chemical Properties
L-741,742 hydrochloride is a synthetic compound with the CAS number 874882-93-6. Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 874882-93-6 |
| Molecular Formula | C₂₃H₂₅ClN₂O·HCl |
| Molecular Weight | 417.38 g/mol [1] |
| Purity | ≥98%[1] |
| Solubility | Soluble to 10 mM in DMSO[1] |
| Storage | Store at room temperature[1] |
Mechanism of Action and Signaling Pathways
L-741,742 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor. Its primary mechanism of action involves the competitive inhibition of dopamine binding to the D4 receptor, a G protein-coupled receptor (GPCR). This antagonism modulates downstream signaling pathways, primarily through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The binding affinities (Ki) of L-741,742 hydrochloride for human dopamine receptor subtypes are presented in the table below, highlighting its selectivity for the D4 receptor.
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | >1700[1] |
| Dopamine D3 | 770[1] |
| Dopamine D4 | 3.5[1] |
Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors. Upon activation by dopamine, the D4 receptor couples to inhibitory G proteins (Gαi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cAMP. L-741,742 hydrochloride, by blocking this initial activation step, prevents the downstream effects of D4 receptor signaling.
Role in Glioblastoma and Autophagy
Recent research has implicated dopamine D4 receptor signaling in the proliferation and survival of glioblastoma (GBM) stem cells. Specifically, antagonism of the D4 receptor by compounds such as L-741,742 hydrochloride has been shown to disrupt the autophagy-lysosomal pathway. This disruption leads to an accumulation of autophagic vacuoles, ultimately resulting in G0/G1 cell cycle arrest and apoptosis in GBM stem cells.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving L-741,742 hydrochloride.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of L-741,742 hydrochloride for the dopamine D4 receptor.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor
-
Radioligand (e.g., [³H]-spiperone)
-
L-741,742 hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of L-741,742 hydrochloride in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and the various concentrations of L-741,742 hydrochloride.
-
For total binding, omit L-741,742 hydrochloride. For non-specific binding, add a high concentration of a non-labeled ligand (e.g., haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of L-741,742 hydrochloride that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of L-741,742 hydrochloride to antagonize the dopamine-induced inhibition of cAMP production.
Materials:
-
Cells expressing the human dopamine D4 receptor
-
L-741,742 hydrochloride
-
Dopamine
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of L-741,742 hydrochloride.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of L-741,742 hydrochloride to determine the IC50 value for the antagonism of the dopamine response.
Glioblastoma Cell Viability Assay
This protocol assesses the effect of L-741,742 hydrochloride on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, T98G)
-
L-741,742 hydrochloride
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of L-741,742 hydrochloride.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot for Autophagy Markers
This method is used to analyze the effect of L-741,742 hydrochloride on the levels of key autophagy-related proteins, such as LC3-II and p62/SQSTM1.
Materials:
-
Glioblastoma cells
-
L-741,742 hydrochloride
-
Lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-LC3, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat glioblastoma cells with L-741,742 hydrochloride for the desired time. To assess autophagic flux, a parallel set of cells should be co-treated with a lysosomal inhibitor for the last few hours of the L-741,742 hydrochloride treatment.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 in the presence of a lysosomal inhibitor are indicative of inhibited autophagic flux.
References
The Pharmacology of L-741,742 Hydrochloride: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the pharmacological tools at their disposal is paramount. This in-depth technical guide delves into the core pharmacology of L-741,742 hydrochloride, a potent and highly selective antagonist for the dopamine D4 receptor. This document provides a consolidated resource on its binding characteristics, mechanism of action, and relevant experimental protocols, designed to facilitate its effective use in preclinical research.
Core Pharmacology and Mechanism of Action
L-741,742 hydrochloride is a well-characterized pharmacological agent that exhibits high affinity and selectivity for the human dopamine D4 receptor. Its primary mechanism of action is the competitive antagonism of this G protein-coupled receptor (GPCR). The dopamine D4 receptor is predominantly coupled to the Gαi/o family of G proteins. Upon activation by its endogenous ligand, dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By binding to the D4 receptor, L-741,742 hydrochloride prevents the binding of dopamine and other agonists, thereby blocking this inhibitory signaling pathway.
Beyond the canonical cAMP pathway, dopamine D2-like receptors, including the D4 subtype, have been shown to modulate other signaling cascades. Notably, activation of the D4 receptor can influence the mitogen-activated protein kinase (MAPK/ERK) pathway.[1][2] This modulation is often cell-type dependent and can involve transactivation of receptor tyrosine kinases. As an antagonist, L-741,742 is expected to inhibit these downstream effects that are contingent on D4 receptor activation.
Recent research has also highlighted a role for D4 receptor antagonists, including L-741,742, in the context of glioblastoma.[3] Studies suggest that these antagonists can disrupt the autophagy-lysosomal pathway in glioblastoma stem cells, leading to an inhibition of their survival and proliferation.[3] This points to a potential therapeutic application for D4 receptor antagonists in oncology research.
Quantitative Pharmacological Data
The selectivity and potency of L-741,742 hydrochloride have been quantified in various binding and functional assays. The following tables summarize the key quantitative data for easy comparison.
| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
| Human Dopamine D2 | > 1700 | [4] |
| Human Dopamine D3 | 770 | [4] |
| Human Dopamine D4 | 3.5 | [4] |
Table 1: Receptor Binding Affinity of L-741,742 Hydrochloride. This table clearly demonstrates the high selectivity of L-741,742 for the D4 receptor over the closely related D2 and D3 subtypes.
Key Experimental Protocols
To facilitate the use of L-741,742 hydrochloride in research, this section provides detailed methodologies for key experiments.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of L-741,742 hydrochloride for the dopamine D4 receptor using [3H]-spiperone as the radioligand.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
L-741,742 hydrochloride.
-
[3H]-spiperone (specific activity ~70-90 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D4 cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of various concentrations of L-741,742 hydrochloride (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [3H]-spiperone at a final concentration of ~0.2 nM.
-
150 µL of the membrane preparation (50-100 µg of protein).
-
-
For total binding, add 50 µL of binding buffer instead of the competitor.
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for 90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of L-741,742 hydrochloride to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional cAMP Inhibition Assay (HTRF)
This protocol outlines a method to measure the antagonist effect of L-741,742 hydrochloride on dopamine-induced inhibition of cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D4 receptor.
-
L-741,742 hydrochloride.
-
Dopamine.
-
Forskolin.
-
HTRF cAMP assay kit (e.g., from Cisbio or Revvity).
-
Cell culture medium and supplements.
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture CHO-K1-D4 cells to 80-90% confluency.
-
Harvest the cells and resuspend them in stimulation buffer provided with the HTRF kit to a density of approximately 0.5 x 10^6 cells/mL.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into the wells of a 384-well plate.
-
Add 5 µL of L-741,742 hydrochloride at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Add 5 µL of dopamine at a final concentration corresponding to its EC80 for cAMP inhibition (this needs to be predetermined).
-
To stimulate cAMP production, add forskolin at a final concentration of 1 µM.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Add 5 µL of the HTRF cAMP detection mix (containing anti-cAMP antibody and a cAMP tracer) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the ratio of the two emission signals.
-
Plot the HTRF ratio against the log concentration of L-741,742 hydrochloride to determine its IC50 for the inhibition of the dopamine-mediated response.
-
In Vivo Glioblastoma Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of L-741,742 hydrochloride in a mouse orthotopic glioblastoma xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Human glioblastoma cell line (e.g., U87MG).
-
L-741,742 hydrochloride formulated for in vivo administration.
-
Stereotaxic apparatus.
-
Bioluminescence imaging system (if using luciferase-expressing cells).
-
Anesthetics.
Procedure:
-
Cell Culture and Preparation:
-
Culture the glioblastoma cells under standard conditions.
-
Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of approximately 1 x 10^5 cells/µL.
-
-
Intracranial Tumor Implantation:
-
Anesthetize the mice and secure them in a stereotaxic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., the striatum).
-
Slowly inject 2-5 µL of the cell suspension into the brain parenchyma.
-
Close the incision.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth using bioluminescence imaging or magnetic resonance imaging (MRI) starting about one week after implantation.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer L-741,742 hydrochloride at a predetermined dose and schedule (e.g., 1-10 mg/kg, intraperitoneally, daily). The control group should receive the vehicle.
-
-
Efficacy Assessment:
-
Monitor the overall health and body weight of the mice throughout the study.
-
Continue to monitor tumor size using imaging.
-
The primary endpoint is typically survival, with euthanasia performed when animals reach predefined humane endpoints.
-
At the end of the study, brains can be harvested for histological and immunohistochemical analysis to assess tumor morphology, proliferation (e.g., Ki-67 staining), and markers of autophagy (e.g., LC3).
-
Visualizing the Pharmacology of L-741,742 Hydrochloride
The following diagrams, created using the DOT language, illustrate key aspects of L-741,742 hydrochloride's pharmacology.
Caption: Canonical signaling pathway of the dopamine D4 receptor and the inhibitory action of L-741,742.
Caption: Experimental workflow for a radioligand binding assay to determine the affinity of L-741,742.
Caption: Logical flow of an in vivo study evaluating L-741,742 in a glioblastoma xenograft model.
References
- 1. D(4) dopamine receptor differentially regulates Akt/nuclear factor-kappa b and extracellular signal-regulated kinase pathways in D(4)MN9D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
L-741,742 Hydrochloride: A Technical Guide for CNS Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-741,742 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in the pathophysiology of various central nervous system (CNS) disorders, including schizophrenia. Its high affinity for the D4 receptor, coupled with significantly lower affinity for D2 and D3 receptors, establishes it as a critical research tool for elucidating the specific roles of the D4 receptor in neuronal signaling and behavior. This technical guide provides an in-depth overview of L-741,742 hydrochloride, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in CNS research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies.
Introduction
The dopamine D4 receptor has been a subject of intense research in the field of neuroscience, largely due to its association with psychiatric conditions such as schizophrenia. L-741,742 hydrochloride has emerged as an invaluable pharmacological tool for investigating the physiological and pathological functions of this receptor. As an orally active and selective D4 antagonist with good brain penetration, it allows for both in vitro and in vivo characterization of the D4 receptor's role in health and disease. This guide will detail the technical aspects of using L-741,742 hydrochloride as a research tool, with a focus on practical applications for scientists in academia and industry.
Mechanism of Action
L-741,742 hydrochloride exerts its effects by competitively binding to the dopamine D4 receptor, thereby blocking the binding of the endogenous ligand, dopamine. The D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to Gi/o proteins. Upon activation by an agonist, these receptors typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this receptor, L-741,742 hydrochloride prevents this downstream signaling cascade.
Signaling Pathway of the Dopamine D4 Receptor
Dopamine D4 Receptor Signaling Pathway and L-741,742 Inhibition.
Quantitative Data
The selectivity and potency of L-741,742 hydrochloride are best understood through quantitative pharmacological data. The following table summarizes key binding affinity data for this compound.
| Receptor | Ligand | Assay Type | Species | Ki (nM) | Reference |
| Dopamine D4 | L-741,742 | Radioligand Binding | Human | 3.5 | |
| Dopamine D2 | L-741,742 | Radioligand Binding | Human | >1700 | |
| Dopamine D3 | L-741,742 | Radioligand Binding | Human | 770 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing L-741,742 hydrochloride.
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of L-741,742 hydrochloride for the dopamine D4 receptor.
Objective: To determine the inhibitory constant (Ki) of L-741,742 hydrochloride at the human dopamine D4 receptor.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor
-
[3H]-Spiperone (Radioligand)
-
L-741,742 hydrochloride
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of L-741,742 hydrochloride in assay buffer.
-
Assay Setup: In a 96-well microplate, add in the following order:
-
Assay buffer
-
A fixed concentration of [3H]-Spiperone
-
Varying concentrations of L-741,742 hydrochloride or vehicle control
-
Cell membranes expressing the D4 receptor
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of L-741,742 hydrochloride that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
Workflow for a competitive radioligand binding assay.
Functional Antagonism Assay (cAMP Measurement)
This protocol describes a method to assess the functional antagonist activity of L-741,742 hydrochloride by measuring its ability to block agonist-induced inhibition of cAMP production.
Objective: To determine the potency (IC50) of L-741,742 hydrochloride in antagonizing the effect of a dopamine D4 receptor agonist on cAMP levels.
Materials:
-
Cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells)
-
Dopamine D4 receptor agonist (e.g., quinpirole)
-
L-741,742 hydrochloride
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
Procedure:
-
Cell Culture: Culture the D4 receptor-expressing cells to an appropriate confluency.
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of L-741,742 hydrochloride or vehicle for a specified time.
-
Add a fixed concentration of the D4 agonist (typically the EC80 concentration) in the presence of forskolin.
-
-
Incubation: Incubate the cells for a time sufficient to allow for changes in cAMP levels (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of L-741,742 hydrochloride. Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced effect on cAMP.
Logical Relationship: Functional Antagonism Assay
Methodological & Application
L-741,742 Hydrochloride: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
L-741,742 hydrochloride is a potent and selective antagonist of the human dopamine D4 receptor, demonstrating high brain penetration and oral activity.[1] Its primary utility in in vivo research lies in the investigation of physiological and pathological processes involving the dopamine D4 receptor. This includes, but is not limited to, studies in the fields of oncology and neuroscience.
In oncology, L-741,742 has been identified as a promising agent for the treatment of glioblastoma. In vivo studies have shown its efficacy in inhibiting the growth of glioblastoma stem cells (GSCs) by disrupting the autophagy-lysosomal pathway, leading to apoptosis and cell cycle arrest at the G0/G1 phase. Its mechanism of action involves the inhibition of downstream effectors such as PDGFRβ, ERK1/2, and mTOR.
In neuroscience, the dopamine D4 receptor is implicated in various central nervous system disorders, including schizophrenia. L-741,742 serves as a valuable tool to probe the role of the D4 receptor in animal models of these conditions. While its potential in schizophrenia is an area of active research, detailed in vivo protocols in established animal models of psychosis are not extensively documented in currently available literature. Preclinical studies have explored its effects on anxiety-related behaviors, although with limited significant findings at certain dose ranges.
Signaling Pathway of Dopamine D4 Receptor Antagonism by L-741,742
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. Upon activation by its endogenous ligand, dopamine, the D4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. L-741,742, as a selective antagonist, blocks this signaling cascade.
In Vivo Experimental Protocols
Glioblastoma Xenograft Mouse Model
This protocol is adapted from studies demonstrating the anti-tumor effects of L-741,742 in a patient-derived glioblastoma xenograft model.
Experimental Workflow:
Materials:
-
L-741,742 hydrochloride
-
Vehicle (e.g., sterile saline, or a solution of 0.5% carboxymethylcellulose in sterile water)
-
Glioblastoma Neural Stem (GNS) cells
-
Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)
-
Calipers for tumor measurement
-
Standard animal housing and husbandry equipment
Procedure:
-
Cell Preparation and Implantation:
-
Culture GNS cells under appropriate conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Subcutaneously inject GNS cells into the flank of each mouse.
-
-
Tumor Growth and Group Assignment:
-
Monitor mice regularly for tumor formation.
-
Once tumors reach a predetermined size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of L-741,742 hydrochloride in a suitable solvent.
-
On the day of administration, dilute the stock solution to the final desired concentration (e.g., 20 mg/kg) with the vehicle.
-
Administer the L-741,742 solution or vehicle control to the respective groups via intraperitoneal (i.p.) injection daily.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice regularly.
-
Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint, or as per institutional animal care and use committee (IACUC) guidelines.
-
Record survival data for all groups.
-
Quantitative Data from a Representative Glioblastoma Study:
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Percent Tumor Growth Inhibition | Median Survival (Days) |
| Vehicle Control | ~1200 | - | ~25 |
| L-741,742 (20 mg/kg) | ~600 | ~50% | ~35 |
Note: The above data is illustrative and based on findings from published studies. Actual results may vary depending on the specific GNS cell line, mouse strain, and experimental conditions.
Neuroscience Behavioral Model (Elevated Plus-Maze)
This protocol describes the use of L-741,742 in the elevated plus-maze, a common behavioral test for anxiety in rodents. It is important to note that published studies using this specific protocol with L-741,742 did not report significant anxiolytic-like effects.
Procedure:
-
Animal Acclimation:
-
Acclimate male mice to the experimental room for at least 1 hour before testing.
-
-
Drug Preparation and Administration:
-
Prepare solutions of L-741,742 hydrochloride in a suitable vehicle at various doses (e.g., 0.04, 0.2, 1.0, and 5.0 mg/kg).
-
Administer the drug or vehicle via intraperitoneal (i.p.) injection 30 minutes before the behavioral test.
-
-
Elevated Plus-Maze Test:
-
Place each mouse individually in the center of the elevated plus-maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or by manual observation.
-
-
Data Analysis:
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms as measures of anxiety-like behavior.
-
Analyze the total number of arm entries as a measure of general locomotor activity.
-
Quantitative Data from a Representative Behavioral Study:
| Treatment Group (mg/kg) | % Open Arm Entries (Mean ± SEM) | % Time in Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 18.2 ± 2.1 | 12.5 ± 1.5 | 25.6 ± 1.8 |
| L-741,742 (0.04) | 17.9 ± 2.5 | 11.8 ± 1.9 | 26.1 ± 2.0 |
| L-741,742 (0.2) | 19.1 ± 2.3 | 13.0 ± 1.7 | 24.9 ± 1.7 |
| L-741,742 (1.0) | 17.5 ± 2.0 | 12.1 ± 1.6 | 25.3 ± 1.9 |
| L-741,742 (5.0) | 18.5 ± 2.4 | 12.8 ± 1.8 | 25.8 ± 2.1 |
Note: The data presented is hypothetical and illustrative of a study showing no significant effect of L-741,742 on anxiety-like behavior in the elevated plus-maze at the tested doses.
References
Application Notes and Protocols for L-741742 Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of L-741742 hydrochloride, a potent and highly selective dopamine D4 receptor antagonist, for in vitro experimental setups. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of research findings.
Product Information and Solubility
L-741742 hydrochloride is a selective antagonist of the human dopamine D4 receptor, demonstrating high affinity and selectivity over D2 and D3 subtypes.[1][2] Its primary application in research is the investigation of D4 receptor signaling pathways and their roles in various physiological and pathological processes, including neurological disorders and cancer.[3][4]
Quantitative Data Summary
For consistent experimental outcomes, it is essential to use the batch-specific molecular weight provided on the product's certificate of analysis for all calculations. The following table summarizes key quantitative data for L-741742 hydrochloride.
| Parameter | Value | Source(s) |
| Molecular Weight | ~417.38 g/mol (Batch Specific) | [1] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Maximum Stock Concentration | 10 mM in DMSO | [1] |
| Storage of Solid Compound | Room Temperature or -20°C for long-term | [1][5] |
| Storage of Stock Solution | -20°C (up to 1 month) or -80°C (up to 6 months) | [5][6] |
| Binding Affinity (Ki) | D4: 3.5 nM | [1][2] |
| D3: 770 nM | [1][2] | |
| D2: >1700 nM | [1][2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of L-741742 hydrochloride, which can then be diluted to the final working concentration for in vitro assays.
Materials:
-
L-741742 hydrochloride powder
-
Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of L-741742 hydrochloride powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of L-741742 hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.17 mg (using a molecular weight of 417.38 g/mol ).
-
Solubilization: Add the appropriate volume of DMSO to the powder. For the 4.17 mg example, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.[6] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[5][6]
Preparation of Working Solutions for Cell-Based Assays
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of culture medium).
-
Application to Cells: Mix the working solution thoroughly before adding it to the cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of L-741742 hydrochloride to an equivalent volume of cell culture medium.
Signaling Pathway and Mechanism of Action
L-741742 hydrochloride acts as an antagonist at the dopamine D4 receptor, which is a member of the D2-like family of G protein-coupled receptors (GPCRs). The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, D4 receptor signaling can involve G protein-independent pathways, such as those mediated by β-arrestin.[7] In certain cancer cells, such as glioblastoma, antagonism of the D4 receptor by L-741742 has been shown to impede autophagic flux, thereby inhibiting cell proliferation and survival.[4][7]
Caption: Antagonistic action of L-741742 on the Dopamine D4 receptor signaling pathway.
Caption: Workflow for preparing L-741742 hydrochloride for in vitro experiments.
References
- 1. L-741,742 hydrochloride | D4 Receptors | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L 741742 (free base) | D4 dopamine receptor antagonist | CAS# 156337-32-5 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for L-741,742 Hydrochloride in Mouse Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of positive, negative, and cognitive symptoms. The dopamine D4 receptor has emerged as a significant target in the development of novel antipsychotics, primarily due to the high affinity of the atypical antipsychotic, clozapine, for this receptor subtype.[1] Elevated levels of D4 receptors have also been observed in postmortem brains of individuals with schizophrenia. L-741,742 hydrochloride is a potent and selective antagonist of the human dopamine D4 receptor with good brain penetration, making it a valuable research tool for investigating the therapeutic potential of D4 receptor blockade in animal models of schizophrenia.[2]
These application notes provide detailed protocols for utilizing L-741,742 hydrochloride in two widely used pharmacological mouse models of schizophrenia: the phencyclidine (PCP) and MK-801 induced models. These models are based on the glutamate hypofunction hypothesis of schizophrenia and recapitulate various behavioral phenotypes relevant to the disorder.
Data Presentation
Table 1: Compound Dosages for Mouse Models of Schizophrenia
| Compound | Model | Mouse Strain | Route of Administration | Dosage Range | Behavioral Endpoint | Reference |
| L-741,742 hydrochloride | Anxiety (Elevated Plus Maze) | Not Specified | Not Specified | 0.04 - 5.0 mg/kg | Anxiety-like behavior | [3] |
| Phencyclidine (PCP) | Schizophrenia Model | C57BL/6J and others | Intraperitoneal (i.p.), Subcutaneous (s.c.) | 0.3 - 10 mg/kg | Hyperlocomotion, Cognitive Deficits, Social Withdrawal | [4][5][6][7] |
| MK-801 (Dizocilpine) | Schizophrenia Model | C57BL/6J and others | Intraperitoneal (i.p.), Subcutaneous (s.c.) | 0.05 - 0.3 mg/kg | Hyperlocomotion, Cognitive Deficits, Prepulse Inhibition Deficits | [8][9][10][11] |
| Clozapine | Schizophrenia Model (PCP-induced) | Not Specified | Not Specified | 0.3 - 10 mg/kg | Reversal of Hyperlocomotion | [4][5] |
| Haloperidol | Schizophrenia Model (PCP-induced) | Not Specified | Not Specified | 0.3 mg/kg | Reversal of Hyperlocomotion | [4] |
Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). In the context of schizophrenia, particularly within the prefrontal cortex, D4 receptor signaling is thought to modulate glutamatergic neurotransmission, which is implicated in the cognitive deficits associated with the disorder. Antagonism of the D4 receptor by compounds like L-741,742 is hypothesized to restore proper glutamatergic function, thereby ameliorating certain schizophrenia-like symptoms.
Experimental Protocols
Protocol 1: Reversal of PCP-Induced Hyperlocomotion
This protocol assesses the potential of L-741,742 to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist phencyclidine (PCP), a core behavioral phenotype in this mouse model of schizophrenia.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
L-741,742 hydrochloride
-
Phencyclidine (PCP)
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Locomotor activity chambers equipped with infrared beams
-
Standard animal handling equipment
Procedure:
-
Acclimation: Individually house mice in the testing room for at least 1 hour before the experiment. Acclimatize each mouse to the locomotor activity chamber for 30 minutes.
-
Drug Preparation: Prepare fresh solutions of L-741,742 hydrochloride and PCP in the chosen vehicle on the day of the experiment.
-
Treatment Groups: Assign mice to treatment groups (n=8-10 per group), for example:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + PCP (e.g., 5 mg/kg)
-
Group 3-5: L-741,742 (e.g., 0.1, 1.0, 5.0 mg/kg) + PCP (5 mg/kg)
-
-
Administration:
-
Administer L-741,742 or vehicle via intraperitoneal (i.p.) injection.
-
Return mice to their home cages for 30 minutes.
-
Administer PCP or saline (i.p.).
-
-
Data Collection: Immediately place the mice back into the locomotor activity chambers and record horizontal activity (distance traveled) and stereotypy counts for 60 minutes.
-
Data Analysis: Analyze the total distance traveled during the 60-minute session. Compare the locomotor activity of the L-741,742-treated groups to the vehicle + PCP group using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in hyperlocomotion in the L-741,742 groups would suggest antipsychotic-like potential.
Protocol 2: Amelioration of MK-801-Induced Deficits in Prepulse Inhibition (PPI)
This protocol evaluates the ability of L-741,742 to rescue deficits in sensorimotor gating, measured by prepulse inhibition (PPI) of the acoustic startle response, induced by the NMDA receptor antagonist MK-801. Deficits in PPI are a well-documented endophenotype of schizophrenia.[12][13]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
L-741,742 hydrochloride
-
MK-801 (Dizocilpine)
-
Vehicle (e.g., sterile saline)
-
Startle response measurement system with acoustic stimulation capabilities
-
Standard animal handling equipment
Procedure:
-
Drug Preparation: Prepare fresh solutions of L-741,742 hydrochloride and MK-801 in sterile saline on the day of the experiment.
-
Treatment Groups: Assign mice to treatment groups (n=8-10 per group), for example:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + MK-801 (e.g., 0.2 mg/kg)
-
Group 3-5: L-741,742 (e.g., 0.1, 1.0, 5.0 mg/kg) + MK-801 (0.2 mg/kg)
-
-
Administration:
-
Administer L-741,742 or vehicle (i.p.).
-
Return mice to their home cages for 30 minutes.
-
Administer MK-801 or saline (i.p.).
-
Allow a 15-minute absorption period.
-
-
PPI Testing:
-
Place each mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session should consist of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse + Pulse trials: A non-startling prepulse (e.g., 73, 77, or 81 dB white noise for 20 ms) presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Analysis:
-
Calculate the startle amplitude for each trial.
-
Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100
-
Compare the %PPI across treatment groups using appropriate statistical analyses (e.g., two-way ANOVA with treatment and prepulse intensity as factors). A significant improvement in %PPI in the L-741,742-treated groups compared to the vehicle + MK-801 group would indicate a restoration of sensorimotor gating.
-
Conclusion
The protocols outlined above provide a framework for investigating the potential antipsychotic-like effects of L-741,742 hydrochloride in established mouse models of schizophrenia. By examining the reversal of PCP-induced hyperlocomotion and the amelioration of MK-801-induced PPI deficits, researchers can gain valuable insights into the therapeutic utility of selective dopamine D4 receptor antagonism for the treatment of schizophrenia. It is recommended to conduct dose-response studies to determine the optimal therapeutic window for L-741,742 in these models. Further investigations could also explore the effects of L-741,742 on cognitive deficits in these models using assays such as the novel object recognition test or the Morris water maze.
References
- 1. Review the role of dopamine D4 receptors in schizophrenia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D4 receptors and mechanisms of antipsychotic atypicality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Behavioral assessment of neuroleptics (3)--Schizophrenia negative symptoms-like model induced by PCP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of phencyclidine-induced hyperactivity by glycine and the glycine uptake inhibitor glycyldodecylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholinesterase inhibitors ameliorate behavioral deficits induced by MK-801 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-741,742 Hydrochloride in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-741,742 hydrochloride, a potent and selective D₄ dopamine receptor antagonist, in behavioral neuroscience research. The protocols detailed below are intended to guide researchers in designing and executing experiments to investigate the role of the D₄ receptor in various behavioral paradigms relevant to psychiatric and neurological disorders.
Introduction to L-741,742 Hydrochloride
L-741,742 hydrochloride is a highly selective antagonist of the dopamine D₄ receptor, exhibiting significantly lower affinity for D₂, and D₃ receptors.[1] This selectivity makes it a valuable pharmacological tool for dissecting the specific contributions of the D₄ receptor to complex behaviors and neuronal signaling pathways. The dopamine D₄ receptor is predominantly expressed in limbic and cortical areas of the brain, suggesting its involvement in cognition, emotion, and executive function. Dysregulation of D₄ receptor signaling has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD).
Application in Behavioral Paradigms
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces.
Novel Object Recognition (NOR) for Learning and Memory
The novel object recognition test is a relatively low-stress method for evaluating learning and memory in rodents. It leverages their natural tendency to explore novel objects more than familiar ones. A selective D₄ receptor antagonist can be used to investigate the role of this receptor in cognitive processes.
Prepulse Inhibition (PPI) of Startle for Sensorimotor Gating
Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse). PPI is used as a measure of sensorimotor gating, and deficits in PPI are observed in disorders like schizophrenia. The administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP), is a common method to induce PPI deficits in animal models, mimicking a key endophenotype of schizophrenia. The ability of antipsychotic drugs to reverse these deficits is a measure of their potential therapeutic efficacy.
Data Presentation
Table 1: Effects of L-741,742 on Anxiety-Like Behavior in the Elevated Plus-Maze
| Species/Strain | Dose Range (mg/kg, i.p.) | Key Findings in Open Arm Exploration | Reference |
| Mouse | 0.04 - 5.0 | No significant changes in the percentage of open arm entries or time spent in open arms were observed. | [2] |
Note: The available evidence suggests that selective blockade of D₄ receptors by L-741,742 does not significantly modulate anxiety-like behavior in the elevated plus-maze under standard test conditions.
Table 2: Effects of the D₄ Receptor Antagonist L-745,870 on Novel Object Recognition
| Species/Strain | Dose (mg/kg) | Effect on Novel Object Recognition | Reference |
| Rat | Not specified | Impaired novel object recognition. | [3] |
Table 3: Effects of D₄ Receptor Antagonists on Apomorphine-Induced Prepulse Inhibition Deficits
| Compound | Dose Range (mg/kg) | Effect on Apomorphine-Induced PPI Deficit | Reference |
| L-745,870 | 1 - 10 | Significantly blocked the loss in PPI. | [2] |
| CP-293,019 | 5.6 - 17.8 | Significantly blocked the loss in PPI. | [2] |
| U-101,387 | 3 - 30 | Significantly blocked the loss in PPI. | [2] |
Signaling Pathways and Experimental Workflows
Dopamine D₄ Receptor Signaling Cascade.
General Experimental Workflow.
Hypothesis Testing with L-741,742.
Experimental Protocols
Protocol 1: Elevated Plus-Maze (EPM) in Mice
1. Apparatus:
-
A plus-shaped maze with two open arms and two closed arms of equal dimensions, elevated from the floor.
-
Material: Non-reflective, easy-to-clean material (e.g., dark-colored acrylic).
-
Lighting: Evenly illuminated to avoid shadows.
2. Animals:
-
Adult male mice (e.g., C57BL/6J strain), group-housed.
-
Acclimate animals to the housing facility for at least one week before testing.
-
Handle animals for several days prior to the experiment to reduce stress.
3. Drug Preparation and Administration:
-
Dissolve L-741,742 hydrochloride in a suitable vehicle (e.g., sterile saline with a small percentage of a solubilizing agent like DMSO, if necessary).
-
Prepare fresh solutions on the day of the experiment.
-
Administer L-741,742 or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
A dose range of 0.04 to 5.0 mg/kg can be explored.[2]
4. Experimental Procedure:
-
Transport mice to the testing room at least 30 minutes before the start of the experiment to acclimate.
-
Administer L-741,742 or vehicle i.p. 30 minutes before placing the mouse on the maze.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
5. Data Analysis:
-
Use video-tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Novel Object Recognition (NOR) in Rats (Generalized)
1. Apparatus:
-
An open-field arena (e.g., a square box made of a non-porous material).
-
A set of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the rats cannot displace them.
2. Animals:
-
Adult male rats (e.g., Sprague-Dawley or Wistar strain), individually or group-housed.
-
Acclimate and handle the animals as described for the EPM protocol.
3. Drug Preparation and Administration:
-
Prepare and administer L-741,742 as described in the EPM protocol. The timing of administration will depend on whether the investigation is focused on acquisition, consolidation, or retrieval of memory.
4. Experimental Procedure:
-
Habituation: On day 1, allow each rat to freely explore the empty arena for 5-10 minutes.
-
Familiarization (Training): On day 2, place two identical objects in the arena. Place the rat in the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
Testing: After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place the rat back in the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for a set period (e.g., 5 minutes).
5. Data Analysis:
-
Manually or with video-tracking software, score the time spent exploring each object (defined as the nose of the rat being within a certain proximity to the object and oriented towards it).
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the rat remembers the familiar object and prefers the novel one.
-
Analyze the data using appropriate statistical tests.
Protocol 3: Prepulse Inhibition (PPI) of Startle in Rodents (Generalized)
1. Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a speaker to deliver acoustic stimuli, and a sensor to detect the startle response.
2. Animals:
-
Adult male rats or mice.
-
Acclimate and handle the animals as previously described.
3. Drug Preparation and Administration:
-
To model schizophrenia-like deficits, an NMDA receptor antagonist like PCP (e.g., 1.5-3.0 mg/kg) can be administered prior to testing.
-
L-741,742 would be administered prior to PCP to assess its ability to prevent the PPI deficit, or after PCP to assess its ability to reverse the deficit.
4. Experimental Procedure:
-
Place the animal in the holding cylinder within the startle chamber and allow for a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
The startle response (amplitude of the whole-body flinch) is measured for each trial.
5. Data Analysis:
-
Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity: 100 x [(Mean startle amplitude on pulse-alone trials - Mean startle amplitude on prepulse-pulse trials) / Mean startle amplitude on pulse-alone trials].
-
Analyze the %PPI data using ANOVA with drug treatment and prepulse intensity as factors.
References
- 1. Robust and replicable measurement for prepulse inhibition of the acoustic startle response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D4 receptor stimulation contributes to novel object recognition: Relevance to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-741,742 Hydrochloride in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing L-741,742 hydrochloride, a potent and highly selective dopamine D4 receptor antagonist, in radioligand binding assays. This document outlines the necessary materials, experimental procedures, and data analysis techniques for the successful characterization of ligand-receptor interactions at the dopamine D4 receptor.
Introduction
L-741,742 hydrochloride is a critical tool in neuroscience research, particularly in studies related to psychiatric and neurological disorders where the dopamine D4 receptor is implicated.[1][2][3] Its high selectivity allows for the precise investigation of D4 receptor pharmacology.[1][3] Radioligand binding assays are a fundamental technique to determine the affinity of ligands for their receptors, providing quantitative data such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the maximum receptor density (Bmax).[4][5] This protocol focuses on a competitive binding assay using a radiolabeled ligand, such as [³H]-spiperone, to determine the binding affinity of L-741,742 hydrochloride.
Data Presentation
The binding affinity of L-741,742 hydrochloride for human dopamine receptors has been previously determined and is summarized in the table below. These values highlight the compound's high selectivity for the D4 receptor subtype.
| Ligand | Receptor Subtype | Ki (nM) | Reference |
| L-741,742 | Dopamine D2 | >1700 | [6] |
| L-741,742 | Dopamine D3 | 770 | [1] |
| L-741,742 | Dopamine D4 | 3.5 | [1][3] |
Note: Ki values represent the inhibition constant and are a measure of the affinity of the ligand for the receptor. A lower Ki value indicates a higher binding affinity.
Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by dopamine, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The receptor can also modulate the activity of inwardly rectifying potassium channels (GIRKs).
Caption: Dopamine D4 receptor signaling cascade.
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of L-741,742 hydrochloride for the dopamine D4 receptor.
Materials
-
L-741,742 hydrochloride (Tocris, R&D Systems, or other reputable supplier)[1]
-
Radioligand: [³H]-Spiperone or a similar D4-selective radioligand
-
Cell Membranes: Membranes prepared from cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Determinator: 10 µM Haloperidol or another suitable dopamine receptor antagonist
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Experimental Workflow
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L 741742 hydrochloride |CAS:874882-93-6 Probechem Biochemicals [probechem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: a potent, selective antagonist at human cloned dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L-741,742 Hydrochloride in Electrophysiology: A Detailed Guide for Researchers
For research use only. Not for use in humans.
Introduction
L-741,742 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors.[1][2] Its high affinity for the D4 receptor over other dopamine receptor subtypes makes it an invaluable tool for elucidating the specific roles of D4 receptor signaling in neuronal function. This document provides detailed application notes and protocols for the use of L-741,742 hydrochloride in electrophysiological studies, aimed at researchers, scientists, and drug development professionals.
Activation of the D4 receptor, which is coupled to Gαi/o proteins, typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[3] This signaling cascade can modulate the activity of various ion channels and receptors, thereby influencing neuronal excitability, synaptic transmission, and plasticity. Electrophysiology provides a direct functional readout of these processes, and L-741,742 hydrochloride serves as a critical pharmacological agent to isolate and study D4 receptor-mediated effects.
Data Presentation
The following table summarizes the quantitative data on the selectivity and application of L-741,742 hydrochloride in electrophysiological experiments.
| Parameter | Value | Species | Preparation | Receptor Subtype | Reference |
| Binding Affinity (Ki) | |||||
| > 1700 nM | Human (cloned) | D2 | [1][2] | ||
| 770 nM | Human (cloned) | D3 | [1][2] | ||
| 3.5 nM | Human (cloned) | D4 | [1][2] | ||
| Electrophysiology | |||||
| Blockade of D4 agonist-induced reduction of NMDA receptor currents | 10 µM | Rat | Prefrontal Cortex Slices | D4 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of the dopamine D4 receptor and a typical experimental workflow for using L-741,742 hydrochloride in whole-cell patch-clamp recordings.
Experimental Protocols
The following protocols are based on established methodologies for whole-cell patch-clamp recordings in brain slices and the specific application of L-741,742 hydrochloride as a D4 receptor antagonist.
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices from rodents, a common preparation for in vitro electrophysiology.
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (ACSF) (see composition below)
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Solutions:
-
Ice-Cold Cutting Solution (Sucrose-based):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
Glucose: 10 mM
-
MgCl2: 7 mM
-
CaCl2: 0.5 mM
-
Continuously bubbled with carbogen.
-
-
Artificial Cerebrospinal Fluid (ACSF):
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
Glucose: 10 mM
-
MgCl2: 1 mM
-
CaCl2: 2 mM
-
Continuously bubbled with carbogen.
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold cutting solution.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices (e.g., 300 µm thickness) in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing ACSF at 32-34°C and allow them to recover for at least 1 hour before recording.
Protocol 2: Whole-Cell Voltage-Clamp Recording
This protocol details the procedure for performing whole-cell voltage-clamp recordings to investigate the effect of L-741,742 hydrochloride on synaptic currents.
Materials:
-
Prepared brain slices in ACSF
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Intracellular solution (see composition below)
-
L-741,742 hydrochloride stock solution (e.g., 10 mM in DMSO)
-
Dopamine D4 receptor agonist (e.g., PD 168077)
-
Perfusion system
Solutions:
-
K-Gluconate based Intracellular Solution (for general recording):
-
K-Gluconate: 130 mM
-
KCl: 10 mM
-
HEPES: 10 mM
-
EGTA: 0.2 mM
-
Mg-ATP: 4 mM
-
Na-GTP: 0.3 mM
-
Phosphocreatine: 10 mM
-
Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated ACSF at room temperature or a controlled physiological temperature.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron in the region of interest with the patch pipette.
-
Apply gentle positive pressure to the pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes.
-
Baseline Recording: Record the neuronal activity of interest (e.g., NMDA receptor-mediated excitatory postsynaptic currents (EPSCs)) in the absence of any drugs.
-
Agonist Application: Perfuse the slice with ACSF containing a D4 receptor agonist at a known concentration. Record the changes in the measured currents.
-
Washout: Wash out the agonist by perfusing with drug-free ACSF until the currents return to baseline.
-
Antagonist Application: Perfuse the slice with ACSF containing L-741,742 hydrochloride (e.g., 10 µM) for a sufficient duration to ensure receptor blockade (e.g., 10-15 minutes).
-
Co-application: While continuing to perfuse with L-741,742 hydrochloride, re-apply the D4 receptor agonist.
-
Data Analysis: Compare the effect of the agonist in the absence and presence of L-741,742 hydrochloride to quantify the antagonist effect.
Conclusion
L-741,742 hydrochloride is a powerful and selective tool for investigating the role of dopamine D4 receptors in neuronal electrophysiology. Its high selectivity allows for the confident attribution of observed effects to D4 receptor blockade. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of neuronal signaling and function. As with any pharmacological agent, it is recommended to perform appropriate control experiments to validate the specificity of the observed effects.
References
- 1. Combined Changes in Chloride Regulation and Neuronal Excitability Enable Primary Afferent Depolarization to Elicit Spiking without Compromising its Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D4 receptors inhibit depolarization-induced [3H]GABA release in the rat subthalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D4 receptor-induced postsynaptic inhibition of GABAergic currents in mouse globus pallidus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
L-741,742 Hydrochloride: A Highly Selective Antagonist for Use as a Negative Control in Dopamine D4 Receptor Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-741,742 hydrochloride is a potent and highly selective antagonist of the human dopamine D4 receptor. Its significantly lower affinity for the D2 and D3 receptor subtypes makes it an invaluable pharmacological tool for differentiating the specific roles of the D4 receptor in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the effective use of L-741,742 hydrochloride as a negative control in dopamine D4 receptor research.
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily coupled to Gi/o proteins.[1] Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade modulates neuronal excitability and plays a role in various cognitive and behavioral processes. Dysregulation of D4 receptor signaling has been implicated in several neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[1][4]
Given the high degree of homology among dopamine receptor subtypes, particularly within the D2-like family, the use of selective pharmacological agents is critical to dissecting the specific contributions of each receptor. L-741,742 hydrochloride's high selectivity for the D4 receptor allows researchers to block its activity while minimizing off-target effects on D2 and D3 receptors. This makes it an ideal negative control to confirm that an observed biological effect is indeed mediated by the D4 receptor.
Data Presentation
The selectivity of L-741,742 hydrochloride for the human dopamine D4 receptor over the D2 and D3 subtypes is clearly demonstrated by its binding affinities (Ki values). The following table summarizes this quantitative data, highlighting the compound's utility as a selective antagonist.
| Receptor Subtype | L-741,742 Hydrochloride Ki (nM) | Reference |
| Dopamine D4 | 3.5 | [5][6] |
| Dopamine D2 | > 1700 | [5][6] |
| Dopamine D3 | 770 | [5][6] |
Table 1: Binding Affinities of L-741,742 Hydrochloride for Human Dopamine Receptor Subtypes. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Mandatory Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling cascade.
Experimental Workflow for Validating D4 Receptor-Mediated Effects
Caption: Workflow for using L-741,742 as a negative control.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor using a competitive binding assay with a suitable radioligand. L-741,742 hydrochloride can be used as a positive control (competitor) in this assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1, HEK293).
-
Radioligand: [³H]-Spiperone or another suitable D4 receptor radioligand.
-
L-741,742 hydrochloride.
-
Unlabeled ("cold") spiperone for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the D4 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). Aliquot and store at -80°C until use.
-
-
Assay Setup:
-
On the day of the experiment, thaw the membrane preparation on ice.
-
Prepare serial dilutions of L-741,742 hydrochloride and any other test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of a high concentration of unlabeled spiperone (e.g., 10 µM), 25 µL of radioligand, and 50 µL of membrane suspension.
-
Competitive Binding: 25 µL of the desired concentration of L-741,742 or test compound, 25 µL of radioligand, and 50 µL of membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (L-741,742 or test compound).
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol measures the ability of L-741,742 hydrochloride to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D4 receptor.
Materials:
-
Cells stably expressing the human dopamine D4 receptor (e.g., CHO-K1, HEK293).
-
Dopamine.
-
L-741,742 hydrochloride.
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
Assay buffer (e.g., HBSS or serum-free medium).
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
384-well or 96-well white assay plates.
Procedure:
-
Cell Preparation:
-
Seed the D4 receptor-expressing cells in the assay plates at an appropriate density and allow them to adhere overnight.
-
-
Antagonist Pre-incubation:
-
On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
Add varying concentrations of L-741,742 hydrochloride (prepared in assay buffer containing IBMX) to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of dopamine (typically the EC80 concentration, which elicits 80% of the maximal response) and a fixed concentration of forskolin (to stimulate cAMP production) to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of L-741,742 hydrochloride.
-
Determine the IC50 value, which represents the concentration of L-741,742 that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Conclusion
L-741,742 hydrochloride is a critical tool for researchers investigating the dopamine D4 receptor. Its high selectivity allows for the confident attribution of biological effects to the D4 receptor by serving as a highly effective negative control. The protocols provided herein offer a framework for the robust characterization of D4 receptor pharmacology and function. Proper experimental design, including the use of appropriate controls like L-741,742, is paramount for generating reproducible and reliable data in the field of dopamine receptor research.
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. innoprot.com [innoprot.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-741,742 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-741,742 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor (DRD4).[1][2][3] It exhibits significantly lower affinity for D2 and D3 receptors, making it a valuable tool for investigating the specific roles of the D4 receptor in various cellular processes.[1][2][3] Notably, research has highlighted the efficacy of L-741,742 in selectively inhibiting the growth of glioblastoma (GBM) stem cells.[4][5][6] The mechanism of action involves the disruption of the autophagy-lysosomal pathway, leading to the accumulation of autophagic vacuoles, cell cycle arrest at the G0/G1 phase, and ultimately, apoptosis.[4][5][7] This targeted activity is mediated through the inhibition of downstream effectors, including PDGFRβ, ERK1/2, and mTOR.[4][5]
These application notes provide a detailed protocol for the preparation of L-741,742 hydrochloride stock solutions for use in cell culture experiments, ensuring reproducibility and optimal performance.
Data Presentation
Quantitative data for L-741,742 hydrochloride is summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of L-741,742 Hydrochloride
| Property | Value |
| Molecular Weight | 417.38 g/mol |
| Formula | C₂₃H₂₅ClN₂O·HCl |
| Appearance | Solid |
| Purity | ≥98% |
| CAS Number | 874882-93-6 |
Table 2: Solubility of L-741,742 Hydrochloride
| Solvent | Maximum Concentration |
| DMSO | 10 mM |
Table 3: Recommended Working Concentrations in Cell Culture
| Cell Type | Effective Concentration Range (IC₅₀) | Noted Working Concentration |
| Glioblastoma Stem Cells | 1.5 - 6.2 µM | 10 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM L-741,742 Hydrochloride Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), which can be further diluted to the desired working concentration for cell culture experiments.
Materials:
-
L-741,742 hydrochloride powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile filter tips
-
0.22 µm sterile syringe filter with a PTFE or nylon membrane
Procedure:
-
Equilibrate: Allow the vial of L-741,742 hydrochloride powder to come to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the required amount of L-741,742 hydrochloride powder. To prepare 1 mL of a 10 mM stock solution, weigh out 4.17 mg of the compound.
-
Calculation: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 417.38 g/mol / 1000 = 4.17 mg
-
-
Dissolution: Aseptically transfer the weighed powder into a sterile amber microcentrifuge tube. Add the calculated volume of sterile DMSO (in this case, 1 mL).
-
Solubilization: Cap the tube tightly and vortex the solution until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter with a DMSO-compatible membrane (PTFE or nylon) into a new sterile amber tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM stock solution to the final desired concentration in cell culture medium.
Materials:
-
10 mM L-741,742 hydrochloride stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM L-741,742 hydrochloride stock solution at room temperature.
-
Dilution: It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%. Perform serial dilutions to achieve the desired final concentration.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This results in a 10 µM working solution.
-
-
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions. To prepare the vehicle control, add the same volume of sterile DMSO to the cell culture medium as was used to prepare the drug dilutions.
-
Application to Cells: Add the prepared working solution (or vehicle control) to your cell cultures and mix gently by swirling the plate.
Mandatory Visualizations
Caption: Experimental workflow for preparing L-741,742 hydrochloride solutions.
Caption: L-741,742 HCl signaling pathway in glioblastoma stem cells.
References
- 1. L-741,742 hydrochloride | D4 Receptors | Tocris Bioscience [tocris.com]
- 2. L-741,742 hydrochloride | Dopamine D4 Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. L 741742 hydrochloride |CAS:874882-93-6 Probechem Biochemicals [probechem.com]
- 4. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for L-741,742 Hydrochloride Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of L-741,742 hydrochloride in rodent models for preclinical research. L-741,742 is a potent and highly selective antagonist of the dopamine D4 receptor, making it a valuable tool for investigating the role of this receptor in various neurological and psychiatric disorders.[1] This document outlines recommended administration routes, vehicle formulations, and detailed experimental protocols to ensure accurate and reproducible results in your studies.
Compound Information
| Compound | L-741,742 hydrochloride |
| Molecular Formula | C₂₃H₂₅ClN₂O · HCl |
| Molecular Weight | 417.38 g/mol |
| Mechanism of Action | Selective Dopamine D4 Receptor Antagonist |
| Solubility | Soluble in DMSO (up to 10 mM)[1] |
| Storage | Store at room temperature |
Dopamine D4 Receptor Signaling Pathway
L-741,742 hydrochloride acts as an antagonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) of the D2-like family. The binding of dopamine to the D4 receptor typically inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, L-741,742 prevents this signaling cascade.
Caption: Dopamine D4 Receptor Signaling Pathway and the antagonistic action of L-741,742 hydrochloride.
Quantitative Data
| Parameter | Value (for U-101387) | Species | Administration Route |
| Bioavailability | Excellent (specific value not stated) | Not Specified | Oral |
| Brain Penetration | Excellent (specific value not stated) | Not Specified | Not Applicable |
Note: This data is for the D4 antagonist U-101387 and is intended for illustrative purposes only.[2] Researchers should determine the pharmacokinetic profile of L-741,742 hydrochloride in their specific model.
Experimental Protocols
Prior to any administration, it is crucial to accurately weigh the animal to ensure correct dosage calculation. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Vehicle Preparation
The choice of vehicle is critical for ensuring the solubility and stability of L-741,742 hydrochloride. Based on its solubility and common practices, the following vehicles are recommended:
-
For Intraperitoneal (IP) Injection: A solution of 10% DMSO in sterile saline.[3]
-
For Oral Gavage (Suspension): A suspension in 0.5% carboxymethyl cellulose (CMC) in sterile water.
-
For Injectable Formulations (Alternative):
-
A mixture of DMSO, PEG300, Tween 80, and saline in a ratio of 10:40:5:45.
-
A mixture of DMSO and corn oil in a ratio of 10:90.
-
Preparation of 10% DMSO in Saline:
-
Aseptically measure the required volume of sterile saline.
-
Add 10% of that volume of sterile DMSO.
-
Mix thoroughly until a homogenous solution is achieved.
Preparation of 0.5% CMC Suspension:
-
Heat sterile water to approximately 60°C.
-
Slowly add 0.5 g of CMC powder per 100 mL of water while stirring continuously to prevent clumping.
-
Continue stirring until the CMC is fully dispersed and the solution cools to room temperature.
Administration Route Protocols
The selection of the administration route depends on the experimental design, desired pharmacokinetic profile, and the specific research question.
This route offers rapid absorption into the systemic circulation. A study on the closely related compound L-741,741 utilized this method in rats.[3]
Protocol for IP Injection in Mice and Rats:
-
Dosage Calculation: Based on a study using a similar compound, doses of 1.5, 3, and 6 mg/kg can be considered.[3]
-
Solution Preparation: Dissolve the calculated amount of L-741,742 hydrochloride in the 10% DMSO in saline vehicle.
-
Animal Restraint: Manually restrain the mouse or rat, exposing the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, then inject the solution slowly.
-
Post-injection Monitoring: Observe the animal for any signs of distress.
Caption: Workflow for Intraperitoneal (IP) Injection.
As L-741,742 is orally active, oral gavage is a suitable method for administration, particularly for studies mimicking clinical oral drug intake.
Protocol for Oral Gavage in Mice and Rats:
-
Dosage Calculation: Determine the appropriate dose based on your study design.
-
Suspension Preparation: Suspend the calculated amount of L-741,742 hydrochloride in the 0.5% CMC vehicle.
-
Animal Restraint: Gently restrain the animal, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert a sterile, ball-tipped gavage needle into the esophagus and advance it into the stomach.
-
Administration: Slowly administer the suspension.
-
Post-administration Monitoring: Observe the animal for any signs of respiratory distress or discomfort.
Caption: Workflow for Oral Gavage Administration.
This route provides a slower and more sustained absorption compared to IP injection.
Protocol for Subcutaneous Injection in Mice and Rats:
-
Dosage Calculation: Determine the required dose for your experiment.
-
Solution Preparation: Prepare the L-741,742 hydrochloride solution using an appropriate injectable vehicle (e.g., 10% DMSO in saline).
-
Animal Restraint: Manually restrain the animal.
-
Injection Site: Lift the loose skin over the back or flank to form a "tent".
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body. Aspirate to ensure a blood vessel has not been entered, then inject the solution.
-
Post-injection Monitoring: Observe the animal for any local reactions at the injection site.
References
Troubleshooting & Optimization
L 741742 hydrochloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of L 741742 hydrochloride in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter challenges with the aqueous solubility of this compound. The following guide addresses common problems and provides step-by-step solutions.
Issue 1: Compound Precipitates When Diluting DMSO Stock in Aqueous Buffer
Cause: this compound has high solubility in organic solvents like DMSO but limited solubility in aqueous solutions. When a concentrated DMSO stock is added to an aqueous buffer, the compound can crash out of solution as it is exposed to a less favorable solvent environment. This is a common issue for many poorly water-soluble compounds.[1][2]
Solution:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous working solution.
-
Optimize the Dilution Process:
-
Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This promotes rapid mixing and can help keep the compound in solution.
-
Warm the aqueous buffer slightly (e.g., to 37°C) before adding the DMSO stock. Be cautious, as excessive heat can degrade the compound.
-
-
Use a Co-solvent: If your experimental system allows, increasing the percentage of DMSO in the final working solution can improve solubility. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% for most cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 10 mM in DMSO.
Q2: I see conflicting solubility information from different suppliers. What should I do?
A2: It is true that different suppliers may report slightly different solubility data. For instance, while most suppliers state solubility in DMSO, at least one has noted it as insoluble, which may be an error.[5] Always refer to the Certificate of Analysis (CoA) that comes with your specific batch of the compound. It is also best practice to perform a small-scale solubility test with your compound before preparing a large stock solution.
Q3: Can I dissolve this compound directly in water or PBS?
A3: Based on available data, direct dissolution in aqueous solutions like water or PBS is not recommended due to the compound's low aqueous solubility. An organic solvent stock, such as in DMSO, should be prepared first and then diluted into your aqueous medium.
Q4: How can I determine the maximum aqueous solubility of my batch of this compound?
A4: You can perform an equilibrium solubility experiment. This involves adding an excess amount of the compound to your aqueous buffer of choice, agitating it for a set period (e.g., 24-48 hours) to ensure saturation, and then measuring the concentration of the dissolved compound in the supernatant after centrifugation or filtration.
Q5: Will the hydrochloride salt form of L 741742 improve its aqueous solubility?
A5: Generally, converting a compound to a hydrochloride salt is a technique used to improve aqueous solubility.[2] However, for highly lipophilic compounds, the hydrochloride salt may still exhibit poor water solubility.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound. Note the general lack of specific data for aqueous solvents, highlighting the need for empirical testing.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 10 | 4.17 | |
| Aqueous Buffers | Data not available | Data not available |
The provided mg/mL concentration is calculated based on a molecular weight of 417.38 g/mol . Batch-specific molecular weights may vary.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required mass: Based on the desired volume and a concentration of 10 mM, calculate the mass of this compound needed. Use the batch-specific molecular weight provided on the Certificate of Analysis. For a molecular weight of 417.38 g/mol , you would need 4.17 mg for 1 mL of a 10 mM solution.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Experimental Workflow for Preparing an Aqueous Working Solution
The following diagram illustrates the recommended workflow for preparing a final aqueous working solution of this compound from a DMSO stock.
Caption: Workflow for preparing an aqueous working solution.
Troubleshooting Logic for Precipitation Issues
This diagram outlines the logical steps to troubleshoot precipitation when preparing an aqueous solution of this compound.
Caption: Logic for troubleshooting precipitation issues.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
preventing L 741742 hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of L-741742 hydrochloride in cell culture media during their experiments.
Troubleshooting Guide: Preventing L-741742 Hydrochloride Precipitation
Precipitation of L-741742 hydrochloride in your experimental setup can lead to inaccurate and unreliable results. This guide provides a step-by-step approach to identify the cause of precipitation and offers solutions to maintain the compound's solubility.
Issue: Precipitate Observed After Adding L-741742 Hydrochloride to Cell Culture Media
Step 1: Review Stock Solution Preparation and Handling
Your first step is to ensure the L-741742 hydrochloride stock solution is correctly prepared and handled.
-
Is your stock solution clear? Visually inspect your stock solution. Any visible crystals or cloudiness indicate that the compound is not fully dissolved.
-
Solution: Gently warm the stock solution in a 37°C water bath and vortex to aid dissolution. Ensure your stock concentration does not exceed the recommended solubility limit in your chosen solvent. For L-741742 hydrochloride, the solubility in DMSO is up to 10 mM.[1] For long-term storage, it is advisable to store stock solutions in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Step 2: Optimize the Dilution Process
The method of diluting the stock solution into the aqueous cell culture medium is a critical step where precipitation often occurs.
-
Are you adding a small volume of concentrated stock directly into a large volume of media? This can create localized high concentrations, causing the compound to "crash out" of solution.
-
Solution 1: Pre-warm the media. Pre-warming the cell culture medium to 37°C before adding the stock solution can help maintain solubility.
-
Solution 2: Employ serial dilution. Instead of a single dilution, perform a stepwise serial dilution. First, dilute the stock in a smaller volume of pre-warmed medium, mix thoroughly, and then add this intermediate dilution to the final culture volume. This gradual decrease in the organic solvent concentration can prevent precipitation.
-
Step 3: Evaluate the Final Concentration and Solvent Percentage
The final concentration of both L-741742 hydrochloride and the solvent in the cell culture medium can impact solubility and cell health.
-
Is the final concentration of L-741742 hydrochloride too high? Exceeding the solubility limit of the compound in the final aqueous environment will lead to precipitation.
-
Solution: If possible, lower the final working concentration of L-741742 hydrochloride.
-
-
Is the final concentration of the organic solvent (e.g., DMSO) too high or too low? While a higher concentration of DMSO can aid solubility, it can also be toxic to cells. A very low concentration might not be sufficient to keep the compound in solution.
-
Solution: Aim for a final DMSO concentration of less than 0.5% (v/v), and ideally below 0.1%. It is crucial to include a vehicle control in your experiments with the same final DMSO concentration to account for any solvent effects.
-
Step 4: Consider the Impact of Media Composition and pH
The components of your cell culture medium can interact with L-741742 hydrochloride and affect its solubility.
-
Does your medium have a high salt concentration? High salt concentrations can lead to a "salting out" effect, reducing the solubility of hydrophobic compounds.
-
Is the pH of your medium optimal? The solubility of hydrochloride salts can be pH-dependent.[2][3] A shift in the pH of the medium during cell growth could potentially affect the stability of the compound in solution.
-
Solution: While significant alterations to media pH are generally not advisable due to effects on cell viability, minor adjustments within the physiological range could be explored. It is important to monitor the pH of your culture, especially in long-term experiments.
-
Step 5: Explore Alternative Formulation Strategies
If precipitation persists, you may need to consider alternative methods to increase the solubility of L-741742 hydrochloride.
-
Have you considered using a solubilizing agent?
-
Solution: The use of surfactants at low, non-toxic concentrations can help to maintain the solubility of hydrophobic compounds. For instance, a tiny percentage of Tween® 20 is sometimes added to culture media to help dissolve hydrophobic drugs.[4] However, it is essential to test the cytotoxicity of any additive on your specific cell line.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for L-741742 hydrochloride?
A1: The recommended solvent for L-741742 hydrochloride is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 10 mM.[1]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1% (v/v) and not exceeding 0.5% (v/v). Always include a vehicle control with the same final DMSO concentration in your experiments.
Q3: Can I filter out the precipitate from my media?
A3: Filtering the media to remove the precipitate is not recommended. This will lead to an unknown and lower final concentration of your compound, making your experimental results unreliable. The better approach is to address the root cause of the precipitation.
Q4: Can the serum in my culture medium affect the solubility of L-741742 hydrochloride?
A4: Yes, serum components can affect the solubility of hydrophobic compounds. Proteins in the serum, such as albumin, can bind to drugs and either increase their apparent solubility or, in some cases, contribute to aggregation.
Q5: How should I store my L-741742 hydrochloride stock solution?
A5: For long-term storage, it is recommended to store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of L-741742 Hydrochloride
| Property | Value | Source(s) |
| Molecular Weight | 417.38 g/mol | [1] |
| Solubility in DMSO | Up to 10 mM | [1] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Potential Effect on Cells | Recommendation |
| < 0.1% (v/v) | Minimal to no cytotoxicity for most cell lines. | Ideal for most experiments. |
| 0.1% - 0.5% (v/v) | May cause stress or minor toxicity to sensitive cell lines. | Acceptable for many cell lines, but a vehicle control is essential. |
| > 0.5% (v/v) | Increased risk of significant cytotoxicity. | Not recommended unless absolutely necessary and validated for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM L-741742 Hydrochloride Stock Solution in DMSO
Materials:
-
L-741742 hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
37°C water bath (optional)
Procedure:
-
Aseptically weigh the required amount of L-741742 hydrochloride powder. For a 10 mM stock solution, you will need 4.1738 mg per 1 mL of DMSO.
-
In a sterile microcentrifuge tube, add the calculated volume of DMSO to the powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not readily dissolve, you can gently warm the tube in a 37°C water bath for a few minutes, followed by vortexing.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Serial Dilution of L-741742 Hydrochloride into Cell Culture Medium
Materials:
-
10 mM L-741742 hydrochloride stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or a 96-well dilution plate
Procedure:
This protocol describes the preparation of a final working concentration of 10 µM L-741742 hydrochloride with a final DMSO concentration of 0.1%.
-
Intermediate Dilution:
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. This will result in a 100 µM solution in a medium containing 1% DMSO. Mix well by gentle pipetting.
-
-
Final Dilution:
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in your experimental vessel. This will result in a final concentration of 10 µM L-741742 hydrochloride with a final DMSO concentration of 0.1%.
-
Visualizations
Caption: A troubleshooting workflow for addressing L-741742 hydrochloride precipitation.
Caption: A recommended experimental workflow for preparing L-741742 hydrochloride working solutions.
References
- 1. L-741,742 hydrochloride | Dopamine D4 Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing L-741,742 Hydrochloride Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-741,742 hydrochloride in cell viability assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is L-741,742 hydrochloride and what is its mechanism of action?
L-741,742 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor (DRD4).[1] As a D2-like G protein-coupled receptor, the activation of DRD4 typically leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[2][] In the context of cancer, particularly glioblastoma, antagonism of DRD4 by L-741,742 has been shown to disrupt the autophagy-lysosomal pathway.[4] This disruption leads to an accumulation of autophagic vacuoles, ultimately resulting in G0/G1 cell cycle arrest and apoptosis, thereby reducing cell viability.[2]
Q2: What is a recommended starting concentration range for L-741,742 hydrochloride in a cell viability assay?
Based on published studies, a broad concentration range is recommended to determine the optimal concentration for your specific cell line and experimental conditions. A starting point for a dose-response experiment could be from 0.1 µM to 50 µM. One study on glioblastoma cell lines and primary glioblastoma stem cells indicated that the maximal efficacy in reducing cell viability was achieved at a concentration of 10 µM.[4] However, the optimal concentration can vary significantly between cell types.
Q3: How should I prepare and store L-741,742 hydrochloride stock solutions?
L-741,742 hydrochloride is soluble in DMSO up to 10 mM.[1] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For experiments, the stock solution should be further diluted in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which type of cell viability assay is most suitable for use with L-741,742 hydrochloride?
Commonly used colorimetric assays such as the MTT, MTS, or XTT assays are suitable for assessing the effects of L-741,742 hydrochloride on cell viability. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells. Alternatively, luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo®) can be used and often offer higher sensitivity. It is crucial to include proper controls to account for any potential interference of the compound with the assay reagents.
Quantitative Data Summary
The following table summarizes key quantitative data for L-741,742 hydrochloride. Please note that IC50 values are highly dependent on the cell line, assay duration, and other experimental conditions. Therefore, it is crucial to determine the IC50 empirically for your specific system.
| Parameter | Value | Cell Line/System | Reference |
| Ki for human DRD4 | 3.5 nM | Cloned human D4 receptors | [1] |
| Ki for human DRD2 | > 1700 nM | Cloned human D2 receptors | [1] |
| Ki for human DRD3 | 770 nM | Cloned human D3 receptors | [1] |
| Concentration for Maximal Efficacy | 10 µM | Glioblastoma cell lines and primary glioblastoma stem cells (GSC#83) | [4] |
| Solubility in DMSO | Up to 10 mM | N/A | [1] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of L-741,742 Hydrochloride using an MTT Assay
This protocol provides a general framework for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of L-741,742 hydrochloride.
Materials:
-
L-741,742 hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells for "no-cell" controls (medium only) to serve as a blank.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of L-741,742 hydrochloride in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Add 100 µL of the vehicle control medium to the control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium to minimize evaporation.[5] |
| Low signal or low absorbance readings | - Cell seeding density is too low- Insufficient incubation time with the compound or MTT reagent- Cells are not healthy or are slow-growing | - Optimize cell seeding density by performing a cell titration experiment.- Increase the incubation time for the compound treatment or the MTT reagent.- Ensure cells are healthy, within a low passage number, and in the exponential growth phase. |
| High background signal in "no-cell" control wells | - Contamination of media or reagents- Compound interference with the MTT reagent | - Use sterile techniques and fresh, sterile reagents.- Run a control with L-741,742 hydrochloride in cell-free media to check for direct reduction of MTT. If interference is observed, consider an alternative viability assay. |
| U-shaped or bell-shaped dose-response curve | - Compound precipitation at high concentrations- Off-target effects at high concentrations | - Visually inspect the wells for any signs of precipitation. If observed, lower the maximum concentration tested.- Consider that high concentrations may induce secondary effects. Correlate viability data with morphological observations under a microscope. |
| No significant effect on cell viability | - The tested concentration range is too low- The cell line is resistant to DRD4 antagonism- Insufficient incubation time | - Test a broader and higher concentration range of L-741,742 hydrochloride.- Confirm DRD4 expression in your cell line using techniques like qPCR or Western blotting.- Increase the duration of the compound treatment. |
Visualizations
Caption: Workflow for determining the optimal concentration of L-741,742.
Caption: Signaling pathway of L-741,742 hydrochloride leading to decreased cell viability.
References
- 1. rndsystems.com [rndsystems.com]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
troubleshooting inconsistent results with L 741742 hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using L-741,742 hydrochloride. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
1. My L-741,742 hydrochloride won't fully dissolve. What should I do?
-
Answer: L-741,742 hydrochloride is soluble in DMSO up to 10 mM.[1][2] For aqueous solutions, solubility is limited. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with your aqueous experimental medium. If precipitation occurs upon dilution, try lowering the final concentration, vortexing the solution, or slightly warming it. Ensure the DMSO concentration in your final experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.
2. I'm observing high background or non-specific effects in my assay. What could be the cause?
-
Answer: High background can stem from several factors. Firstly, ensure your stock solution is fresh and has been stored correctly, as compound degradation can lead to non-specific activity. Secondly, consider the concentration you are using. While L-741,742 hydrochloride is highly selective for the D4 receptor, at very high concentrations, off-target effects at D2 and D3 receptors might occur.[1][2][3][4] It is crucial to perform a dose-response curve to determine the optimal concentration for D4-specific antagonism without engaging other receptors. Finally, ensure your experimental controls, such as vehicle-only and unstained cells (for fluorescence-based assays), are properly implemented.
3. My results are inconsistent between experiments. How can I improve reproducibility?
-
Answer: Inconsistent results are often due to variations in experimental conditions. Here are a few points to check:
-
Compound Stability: Prepare fresh dilutions of L-741,742 hydrochloride from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Culture Conditions: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density.
-
Incubation Times: Use precise and consistent incubation times for drug treatment and subsequent assay steps.
-
Reagent Quality: Verify the quality and consistency of all reagents, including cell culture media, buffers, and assay components.
-
4. What is the expected mechanism of action for L-741,742 hydrochloride?
-
Answer: L-741,742 hydrochloride is a potent and highly selective antagonist of the human dopamine D4 receptor (D4R).[5][6][7] The D4 receptor is a G protein-coupled receptor (GPCR) that typically couples to Gαi/o proteins.[8] Upon activation by dopamine, the D4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] As an antagonist, L-741,742 hydrochloride binds to the D4 receptor and blocks the binding of dopamine, thereby preventing this signaling cascade.
5. Are there any known off-target effects of L-741,742 hydrochloride?
-
Answer: L-741,742 hydrochloride exhibits high selectivity for the D4 receptor over other dopamine receptor subtypes.[1][2] However, at higher concentrations, it can show some affinity for D2 and D3 receptors.[1][2] It is always advisable to consult the latest literature for any newly identified off-target interactions and to include appropriate controls in your experiments to validate the specificity of the observed effects.
Quantitative Data
Binding Affinity of L-741,742 Hydrochloride at Human Dopamine Receptors
| Receptor Subtype | K_i_ (nM) | Reference |
| Dopamine D4 | 3.5 | [1][2][3][4] |
| Dopamine D2 | > 1700 | [1][2] |
| Dopamine D3 | 770 | [1][2] |
Solubility of L-741,742 Hydrochloride
| Solvent | Maximum Concentration | Reference |
| DMSO | 10 mM | [1][2] |
Experimental Protocols
Representative Protocol: In Vitro Cell-Based cAMP Assay
This protocol provides a general framework for measuring the antagonist effect of L-741,742 hydrochloride on dopamine-induced inhibition of cAMP production in cells expressing the human dopamine D4 receptor.
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing the human dopamine D4 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
- Plate cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
- Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
2. Compound Preparation:
- Prepare a 10 mM stock solution of L-741,742 hydrochloride in DMSO.
- On the day of the experiment, perform serial dilutions of the stock solution in serum-free media to obtain the desired final concentrations. Also, prepare a dopamine stock solution.
3. Assay Procedure:
- Wash the cells once with warm PBS.
- Add serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15 minutes at 37°C.
- Add the desired concentrations of L-741,742 hydrochloride (or vehicle control) to the wells and incubate for 30 minutes at 37°C.
- Add a fixed concentration of dopamine (e.g., its EC₈₀ for cAMP inhibition) to all wells except the basal control.
- Incubate for 15 minutes at 37°C.
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
4. Data Analysis:
- Normalize the data to the control wells (dopamine-stimulated and basal).
- Plot the cAMP levels against the log of the L-741,742 hydrochloride concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of L-741,742 hydrochloride.
Visualizations
References
- 1. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. L-741,742 hydrochloride | D4 Receptors | Tocris Bioscience [tocris.com]
- 4. L 741742 hydrochloride |CAS:874882-93-6 Probechem Biochemicals [probechem.com]
- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Key Pathway to Cancer Resilience: The Role of Autophagy in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Therapeutic Potential of Autophagy in Glioblastoma Treatment With Phosphoinositide 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin Signaling Pathway Inhibitors [frontiersin.org]
- 9. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
L 741742 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of L 741742 hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and highly selective dopamine D4 receptor antagonist.[1][2] It is often used in neuroscience research to study the role of the D4 receptor in various physiological and pathological processes, including nervous system disorders like schizophrenia.[3][4]
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at room temperature.[1] Keep the container tightly sealed and in a dry, well-ventilated place.
3. How should I prepare stock solutions of this compound?
This compound is soluble in DMSO, up to 10 mM.[1] To prepare a stock solution, dissolve the compound in DMSO to the desired concentration. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.
4. What is the shelf life of this compound?
When stored correctly in its solid form at room temperature, this compound is stable for an extended period. For stock solutions in DMSO, it is recommended to store them at -20°C for short-term storage and -80°C for long-term storage to minimize degradation. It is best practice to prepare fresh dilutions from the stock solution for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Compound degradation due to improper storage or handling. | Verify the storage conditions of your solid compound and stock solutions. Assess the purity of your compound using the stability testing protocol outlined below. |
| Incorrect solution concentration. | Re-calculate the required mass and volume for your desired concentration. If possible, verify the concentration of your stock solution using a spectrophotometer or other quantitative methods. | |
| Difficulty dissolving the compound | Incorrect solvent or reaching solubility limit. | This compound is soluble up to 10 mM in DMSO.[1] If you require a higher concentration, consider gentle warming or sonication. Ensure your DMSO is of high purity and anhydrous. |
| Precipitation in aqueous buffer | Low solubility in aqueous solutions. | When diluting a DMSO stock solution into an aqueous buffer, do so gradually while vortexing. The final concentration of DMSO in your working solution should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological assays. |
Quantitative Data Summary
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅ClN₂O·HCl | [1] |
| Molecular Weight | 417.38 g/mol | [1] |
| CAS Number | 874882-93-6 | [1] |
| Purity | ≥98% | [1] |
Receptor Binding Affinity (Ki)
| Receptor | Ki (nM) | Reference |
| Dopamine D4 | 3.5 | [1][2] |
| Dopamine D2 | >1700 | [1] |
| Dopamine D3 | 770 | [1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound under various conditions.
1. Materials:
- This compound
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Formic acid (or other suitable buffer component)
- C18 reverse-phase HPLC column
- HPLC system with a UV detector
2. Standard Preparation:
- Accurately weigh and dissolve this compound in DMSO to prepare a 10 mM stock solution.
- Prepare a working standard of 100 µM by diluting the stock solution with a 50:50 mixture of ACN and water.
3. Sample Preparation for Stability Testing (Forced Degradation):
- Acidic/Basic Conditions: Prepare solutions of the compound in mild acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Incubate at room temperature and collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before injection.
- Oxidative Conditions: Prepare a solution of the compound in a solution containing a mild oxidizing agent (e.g., 3% H₂O₂). Incubate and collect samples as described above.
- Thermal Stress: Incubate both the solid compound and a stock solution at an elevated temperature (e.g., 40°C). Collect samples over time.
- Photostability: Expose the solid compound and a stock solution to UV light. Collect samples over time.
4. HPLC Analysis:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A typical gradient might be 10-90% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm).
- Injection Volume: 10 µL
5. Data Analysis:
- Monitor the peak area of the main this compound peak over time for each stress condition.
- A significant decrease in the main peak area, along with the appearance of new peaks, indicates degradation.
- Calculate the percentage of degradation over time.
Visualizations
Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
potential off-target effects of L 741742 hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of L-741,742 hydrochloride in experimental settings. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of L-741,742 hydrochloride?
A1: L-741,742 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor.[1]
Q2: What are the known off-target binding affinities of L-741,742 hydrochloride within the dopamine receptor family?
A2: L-741,742 hydrochloride displays high selectivity for the dopamine D4 receptor over other dopamine receptor subtypes. Its binding affinity for D2 and D3 receptors is significantly lower.[1] See Table 1 for a summary of its binding affinities.
Q3: Are there any known off-target effects of L-741,742 hydrochloride on other receptor families?
Q4: My experimental results with L-741,742 hydrochloride are inconsistent. What could be the cause?
A4: Inconsistent results could arise from several factors:
-
Off-target effects: As mentioned in Q3, binding to other receptors could produce confounding effects.
-
Compound Stability and Solubility: Ensure proper storage and handling of the compound. L-741,742 hydrochloride is soluble in DMSO. Prepare fresh solutions and avoid repeated freeze-thaw cycles.
-
Cell line variability: The expression levels of the D4 receptor and potential off-target receptors can vary between cell lines, leading to different responses.
-
Experimental conditions: Ensure consistent experimental parameters such as incubation times, compound concentrations, and cell densities.
Q5: I am observing effects on cellular metabolism and survival in my cancer cell line experiments that seem unrelated to dopamine signaling. Could this be an off-target effect?
A5: Yes, this is possible. L-741,742 has been reported to impede autophagic flux, proliferation, and survival of glioblastoma stem cells.[1] This effect on the autophagy-lysosomal pathway may be a downstream consequence of D4 receptor antagonism or a separate off-target effect. If you observe significant changes in cell viability or metabolic assays, it is worth investigating markers of autophagy.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
-
Symptom: Observation of a cellular or physiological effect that is not readily explained by dopamine D4 receptor antagonism.
-
Possible Cause: Off-target activity at other receptors (e.g., serotonin, sigma, adrenergic) or pathways (e.g., autophagy).
-
Troubleshooting Steps:
-
Confirm D4 Receptor Expression: Verify the expression of the dopamine D4 receptor in your experimental system (cell line, tissue, etc.) using techniques like qPCR or Western blotting.
-
Use a Structurally Different D4 Antagonist: Compare the effects of L-741,742 with another D4 antagonist that has a different chemical structure. If the unexpected phenotype persists with both compounds, it is more likely to be a D4-mediated effect. If the phenotype is unique to L-741,742, it is more likely an off-target effect.
-
Counter-Screening: Test for functional activity at suspected off-target receptors using specific agonists and antagonists for those receptors. For example, if you suspect serotonergic activity, pre-treat your system with a selective serotonin receptor antagonist before adding L-741,742.
-
Investigate Autophagy: Assess markers of autophagy such as LC3-I to LC3-II conversion and p62 levels (see Experimental Protocols section).
-
Issue 2: High Background or Non-Specific Binding in Radioligand Assays
-
Symptom: Difficulty in obtaining a clear specific binding signal in competition binding assays with L-741,742.
-
Possible Cause: Suboptimal assay conditions or issues with the radioligand.
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a concentration of the radioligand that is at or below its Kd for the D4 receptor to minimize non-specific binding.
-
Check Membrane Preparation Quality: Ensure that the cell membrane preparation is of high quality and free of contamination.
-
Vary Incubation Time and Temperature: Optimize these parameters to achieve equilibrium binding.
-
Include a "Plus-Minus" Control: Compare total binding with non-specific binding (in the presence of a high concentration of a known D4 ligand) to ensure a sufficient specific binding window.
-
Data Presentation
Table 1: Binding Affinity (Ki) of L-741,742 Hydrochloride at Human Dopamine Receptors
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | > 1700[1] |
| Dopamine D3 | 770[1] |
| Dopamine D4 | 3.5[1] |
Table 2: Potential Off-Target Interactions of Structurally Similar Compounds
| Compound | Receptor Family | Interaction |
| L-745,870 | Serotonin (5HT2) | Moderate Affinity[2] |
| L-745,870 | Sigma | Moderate Affinity[2] |
| L-745,870 | Alpha-Adrenergic | Moderate Affinity[2] |
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor
Objective: To determine the binding affinity (Ki) of L-741,742 hydrochloride for the dopamine D4 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D4 receptor radioligand.
-
L-741,742 hydrochloride.
-
Non-specific binding control: A high concentration of a known D4 receptor ligand (e.g., haloperidol).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of L-741,742 hydrochloride in assay buffer.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), a serial dilution of L-741,742, or the non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the L-741,742 concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Autophagy Flux Assay by LC3 Western Blotting
Objective: To assess the effect of L-741,742 hydrochloride on autophagic flux by measuring the conversion of LC3-I to LC3-II.
Materials:
-
Cell line of interest.
-
L-741,742 hydrochloride.
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against LC3.
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with L-741,742 hydrochloride at various concentrations and time points. Include a vehicle control.
-
For a subset of wells, co-treat with a lysosomal inhibitor for the last few hours of the L-741,742 treatment. This will allow for the assessment of autophagic flux by preventing the degradation of LC3-II.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-LC3 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio, especially in the presence of a lysosomal inhibitor, indicates an increase in autophagic flux. A buildup of LC3-II without a further increase in the presence of the inhibitor may suggest a blockage of autophagic degradation.
Visualizations
Caption: Antagonistic action of L-741,742 on the D4 receptor signaling pathway.
Caption: Troubleshooting workflow for unexpected experimental results with L-741,742.
References
Technical Support Center: Improving In Vivo Brain Penetration of L-741,742 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the in vivo brain penetration of L-741,742 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is L-741,742 hydrochloride and what are its key properties?
L-741,742 hydrochloride is a potent and highly selective dopamine D4 receptor antagonist.[1] It is an orally active compound that has been noted for its good brain penetration, with studies indicating that its levels in the brain can be significantly higher than in plasma.[2][3]
Table 1: Physicochemical Properties of L-741,742 Hydrochloride
| Property | Value | Source |
| Molecular Weight | 417.38 g/mol | [1] |
| Molecular Formula | C₂₃H₂₅ClN₂O・HCl | [1] |
| Solubility | Soluble to 10 mM in DMSO | [1] |
| Purity | ≥98% | [1] |
| Appearance | Solid | InvivoChem |
Q2: What is the expected brain penetration of L-741,742 hydrochloride?
The seminal paper describing L-741,742 reported that it exhibits significant brain penetration, with brain levels being 10-fold higher than plasma levels in preclinical models.[3]
Table 2: In Vivo Brain Penetration of L-741,742
| Parameter | Value | Species | Source |
| Brain-to-Plasma Ratio | ~10 | Not specified | [3] |
Q3: My in vivo experiments show poor brain penetration of L-741,742 hydrochloride. What are the potential reasons?
Several factors could contribute to lower-than-expected brain concentrations of L-741,742 hydrochloride. These can be broadly categorized as issues with the formulation and administration, or biological barriers.
-
Formulation and Administration:
-
Poor Solubility: The compound's hydrochloride salt form may have limited solubility in aqueous vehicles, leading to precipitation upon administration and reduced bioavailability.
-
Improper Vehicle: The chosen vehicle for in vivo administration may not be optimal for ensuring the compound remains in solution and is readily absorbed.
-
Route of Administration: The route of administration (e.g., oral, intraperitoneal, intravenous) can significantly impact the pharmacokinetic profile and subsequent brain exposure.
-
-
Biological Barriers:
-
Blood-Brain Barrier (BBB): The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain.
-
Efflux Transporters: L-741,742 may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.
-
Plasma Protein Binding: High binding to plasma proteins can reduce the free fraction of the drug available to cross the BBB.
-
Metabolism: Rapid metabolism in the liver or other tissues can decrease the amount of circulating drug available to enter the brain.
-
Troubleshooting Guides
Issue 1: Low and variable brain concentrations of L-741,742 hydrochloride in my mouse model.
This is a common challenge that often points to issues with the formulation and delivery of the compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low brain concentrations.
Experimental Protocols
Protocol 1: In Vivo Formulation of L-741,742
This protocol is adapted from a method provided by a commercial supplier for preparing a formulation suitable for in vivo studies.
Materials:
-
L-741,742 hydrochloride
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile ddH₂O (double-distilled water) or saline
Procedure:
-
Prepare a stock solution of L-741,742 hydrochloride in DMSO. The concentration will depend on the final desired dose.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear. A common ratio is 10% DMSO, 40% PEG300.
-
Add Tween 80 to the mixture and mix until clear. A typical concentration is 5% Tween 80.
-
Finally, add sterile ddH₂O or saline to reach the final volume and concentration. The final solution should be clear.
-
Administer the formulation to the animals immediately after preparation.
Issue 2: Suspected P-glycoprotein (P-gp) mediated efflux of L-741,742 hydrochloride.
If L-741,742 is a substrate of P-gp, its brain concentration will be limited by active transport out of the brain.
Investigative Steps
Caption: Workflow to investigate P-gp mediated efflux.
Experimental Protocols
Protocol 2: In Vivo Evaluation of Brain Penetration
This protocol outlines a general procedure for measuring the concentration of L-741,742 in the brain and plasma of mice.
Materials:
-
Mice (e.g., C57BL/6)
-
L-741,742 formulation (from Protocol 1)
-
Anesthesia (e.g., isoflurane)
-
Heparinized tubes for blood collection
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Administer the L-741,742 formulation to the mice via the desired route (e.g., intraperitoneal injection).
-
At a predetermined time point (e.g., 30, 60, 120 minutes), anesthetize the mouse.
-
Collect blood via cardiac puncture into a heparinized tube. Centrifuge to separate plasma and store at -80°C.
-
Perfuse the mouse transcardially with ice-cold PBS to remove blood from the brain.
-
Dissect the brain, weigh it, and snap-freeze it in liquid nitrogen. Store at -80°C.
-
For analysis, thaw the brain tissue and homogenize it in a suitable buffer.
-
Extract L-741,742 from the plasma and brain homogenate using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of L-741,742 in the samples using a validated LC-MS/MS method (see Protocol 3).
-
Calculate the brain-to-plasma ratio.
Protocol 3: Quantification of L-741,742 by LC-MS/MS
This is a general guideline for developing an LC-MS/MS method for L-741,742. Specific parameters will need to be optimized.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (m/z) of L-741,742.
-
Fragment the precursor ion and identify a stable and intense product ion for quantification.
-
-
Optimize cone voltage and collision energy for the specific MRM transition.
Protocol 4: In Vitro P-glycoprotein Substrate Assay
This assay determines if L-741,742 is a substrate of the P-gp efflux transporter using a cell-based model.
Materials:
-
MDCKII-MDR1 (cells overexpressing human P-gp) and MDCKII-wild type cells
-
Transwell inserts
-
L-741,742
-
Known P-gp inhibitor (e.g., verapamil)
-
Scintillation counter or LC-MS/MS for quantification
Procedure:
-
Seed MDCKII-MDR1 and MDCKII-wild type cells on Transwell inserts and culture until a confluent monolayer is formed.
-
Measure the transport of L-741,742 in both directions across the cell monolayer:
-
Apical to Basolateral (A-B): Add L-741,742 to the apical (top) chamber and measure its appearance in the basolateral (bottom) chamber over time.
-
Basolateral to Apical (B-A): Add L-741,742 to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2 in MDCKII-MDR1 cells and close to 1 in wild-type cells suggests that the compound is a P-gp substrate.
-
To confirm, repeat the transport study in the presence of a known P-gp inhibitor. A reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.
Advanced Strategies for Enhancing Brain Penetration
If formulation optimization and inhibition of efflux pumps are insufficient, more advanced drug delivery strategies can be considered.
Caption: Advanced strategies for improving brain delivery.
-
Prodrug Approach: The chemical structure of L-741,742 can be modified to create a more lipophilic prodrug that can cross the BBB more readily and then be converted to the active drug within the brain.
-
Nanoparticle-based Delivery: Encapsulating L-741,742 in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from metabolism, reduce plasma protein binding, and facilitate its transport across the BBB.
-
Receptor-Mediated Transcytosis: Nanoparticles can be surface-functionalized with ligands that bind to receptors on the BBB (e.g., transferrin receptor, insulin receptor) to trigger active transport into the brain.
References
L 741742 hydrochloride degradation and how to avoid it
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling, storage, and use of L-741742 hydrochloride to minimize degradation and ensure experimental reproducibility. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is L-741742 hydrochloride and what is its primary mechanism of action?
A1: L-741742 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor (D4R), with a Ki value of 3.5 nM for the human receptor.[1] It exhibits over 200-fold selectivity for the D4 receptor compared to D2 and D3 receptors. Its mechanism of action involves blocking the binding of dopamine to the D4 receptor, thereby inhibiting downstream signaling pathways. In the context of glioblastoma, L-741742 has been shown to disrupt the autophagy-lysosomal pathway in glioblastoma stem cells, leading to inhibited proliferation and survival.[2][3]
Q2: What are the primary factors that can lead to the degradation of L-741742 hydrochloride?
A2: While specific degradation studies on L-741742 hydrochloride are not extensively published, based on its chemical structure containing isoxazole and piperidine rings, the following factors are potential causes of degradation:
-
pH: The stability of the molecule in solution is likely pH-dependent. Both highly acidic and alkaline conditions can promote hydrolysis of the isoxazole ring.
-
Light: The isoxazole ring is known to be susceptible to photolytic cleavage of its N-O bond upon exposure to UV light.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Oxidation: The presence of oxidizing agents may lead to degradation.
Q3: How should I store L-741742 hydrochloride powder and its stock solutions?
A3: Proper storage is crucial to maintain the integrity of the compound.
-
Powder: For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years. For shorter periods, 4°C is acceptable for up to 2 years. Some suppliers suggest storing the powder at room temperature, so it is always best to consult the manufacturer's certificate of analysis.[1]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[1] These should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored properly, DMSO stock solutions are generally stable for several months.
Q4: What is the recommended solvent for preparing L-741742 hydrochloride stock solutions?
A4: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of L-741742 hydrochloride. It is soluble in DMSO up to 10 mM.[1]
Q5: What is the maximum concentration of DMSO that is safe for my cell cultures?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.[4][5] However, sensitive cell lines, especially primary cells, may require even lower concentrations (below 0.1%).[4] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected results in in-vitro assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of L-741742 hydrochloride stock solution | 1. Prepare a fresh stock solution from the solid powder. 2. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. 3. Protect the stock solution from light by using amber vials or wrapping them in foil. |
| Degradation of L-741742 hydrochloride in working solution | 1. Prepare fresh working solutions for each experiment from a frozen stock aliquot. 2. Minimize the time the working solution is kept at room temperature or in the incubator. 3. If the experiment is long-term, consider replenishing the media with fresh compound periodically. |
| Precipitation of the compound in aqueous media | 1. Visually inspect the media for any precipitate after adding the compound. 2. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. 3. Pre-warm the culture media before adding the DMSO stock solution and mix gently but thoroughly. |
| Cell culture variability | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density across all wells and experiments. 3. Regularly test for mycoplasma contamination. |
Issue 2: High background or off-target effects observed in experiments.
| Potential Cause | Troubleshooting Steps |
| High concentration of DMSO in the final assay volume | 1. Calculate the final DMSO concentration accurately. 2. Perform a dose-response curve for DMSO alone on your cell line to determine the no-effect concentration.[5] 3. Ensure the vehicle control has the exact same DMSO concentration as the treated samples. |
| Compound degradation leading to active byproducts | 1. Follow best practices for compound handling and storage to minimize degradation. 2. If degradation is suspected, a stability analysis of the compound under experimental conditions can be performed using HPLC. |
| Off-target effects of L-741742 hydrochloride | 1. While highly selective for the D4 receptor, at high concentrations, off-target effects are possible. Perform a dose-response experiment to determine the optimal concentration range for D4 receptor antagonism. 2. Use a structurally different D4 receptor antagonist as a control to confirm that the observed phenotype is due to on-target inhibition. |
Experimental Protocols
Protocol 1: Preparation of L-741742 Hydrochloride Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
L-741742 hydrochloride powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Allow the L-741742 hydrochloride powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of powder in a sterile environment.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. The molecular weight of L-741742 hydrochloride is 417.38 g/mol .[1]
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of L-741742 Hydrochloride
This protocol provides a general framework for assessing the stability of L-741742 hydrochloride under various stress conditions. The extent of degradation should be analyzed by a stability-indicating HPLC method.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Purified water at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber following ICH Q1B guidelines.
Procedure:
-
Prepare a solution of L-741742 hydrochloride (e.g., 1 mg/mL) in a suitable solvent.
-
Expose the solution to each of the stress conditions listed above for the specified duration.
-
After the exposure time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Data Presentation:
The results of the forced degradation study should be summarized in a table to easily compare the stability of L-741742 hydrochloride under different conditions.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 25% | 3 |
| Water | 24 hours | 60°C | 5% | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | 1 |
| Heat (Solid) | 48 hours | 80°C | <2% | 0 |
| Light | Per ICH Q1B | Per ICH Q1B | 20% | 2 |
Note: The degradation percentages and number of products are hypothetical and should be determined experimentally.
Visualizations
Dopamine D4 Receptor Signaling Pathway
L-741742 hydrochloride acts as an antagonist at the Dopamine D4 Receptor, which is a G protein-coupled receptor (GPCR) of the D2-like family. These receptors are coupled to inhibitory G proteins (Gαi/o).
Caption: Dopamine D4 Receptor signaling pathway and the inhibitory action of L-741742.
Experimental Workflow for Assessing L-741742 Hydrochloride Stability
The following workflow outlines the steps to investigate the stability of L-741742 hydrochloride.
Caption: Workflow for conducting a forced degradation study of L-741742 hydrochloride.
Troubleshooting Logic for Inconsistent Experimental Results
This diagram provides a logical approach to troubleshooting inconsistent results when using L-741742 hydrochloride.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. L-741,742 hydrochloride | D4 Receptors | Tocris Bioscience [tocris.com]
- 2. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Minimizing L-741,742 Hydrochloride Toxicity in Primary Neuron Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered when using L-741,742 hydrochloride in primary neuron cultures. Our goal is to help you optimize your experimental conditions, ensure neuronal viability, and obtain reliable results.
FAQs: Understanding L-741,742 Hydrochloride Effects in Primary Neurons
Q1: Is L-741,742 hydrochloride expected to be toxic to primary neurons?
A1: Contrary to concerns about toxicity, published research suggests that L-741,742 hydrochloride is neuroprotective for primary hippocampal neurons at concentrations ranging from 0.1 nM to 1 µM.[1][2] A study by Bastianetto et al. (2006) demonstrated that L-741,742, along with other antipsychotic drugs with D4 receptor affinity, can protect these neurons from cell death induced by growth medium deprivation.[1][2] However, excessively high concentrations or impurities in the compound could potentially lead to cytotoxic effects.
Q2: What is the mechanism of action of L-741,742 hydrochloride?
A2: L-741,742 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor.[1][2] By blocking this receptor, it can modulate downstream signaling pathways involved in various neuronal functions. Activation of the D4 receptor has been shown to be protective against oxidative stress-induced nerve cell death.[3][4] Therefore, antagonism by L-741,742 could potentially make neurons more susceptible to certain insults if endogenous dopamine is playing a neuroprotective role.
Q3: What are the potential reasons for observing toxicity in my neuron cultures when using L-741,742 hydrochloride?
A3: If you are observing unexpected neuronal cell death, it could be due to several factors unrelated to the intrinsic properties of L-741,742 at appropriate concentrations. These factors include:
-
High Compound Concentration: Using concentrations significantly above the effective range (e.g., >> 1 µM) may lead to off-target effects or direct toxicity.
-
Compound Impurity: The purity of the L-741,742 hydrochloride used is critical, as impurities can be toxic to primary neurons.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to neurons, especially at higher concentrations.
-
Suboptimal Culture Conditions: Primary neurons are sensitive to their environment. Factors like medium composition, pH, and osmolarity can contribute to cell stress and death.
-
Extended Incubation Times: Prolonged exposure to any treatment can increase the risk of toxicity.
Troubleshooting Guide: Addressing Unexpected Neuronal Cell Death
This guide provides a step-by-step approach to identifying and resolving issues of apparent toxicity in your primary neuron cultures treated with L-741,742 hydrochloride.
| Problem | Potential Cause | Recommended Action |
| Significant cell death observed at expected neuroprotective concentrations (≤ 1 µM). | Compound Purity Issues | Verify the purity of your L-741,742 hydrochloride batch. If possible, test a new batch from a reputable supplier. |
| Solvent Toxicity | Run a vehicle control with the same concentration of solvent (e.g., DMSO) used in your experimental wells. If toxicity is observed in the vehicle control, reduce the final solvent concentration. | |
| Suboptimal Culture Medium | Ensure your culture medium is fresh and properly supplemented. Consider using a medium specifically formulated for long-term neuron culture, such as Neurobasal medium with B27 supplement. | |
| Increased cell death at higher concentrations of L-741,742 hydrochloride. | Concentration-Dependent Toxicity | Perform a dose-response experiment to determine the toxic threshold of L-741,742 in your specific neuronal culture system. Start with a wide range of concentrations (e.g., 10 nM to 100 µM). |
| Off-Target Effects | At higher concentrations, the selectivity of the compound may decrease. Consider if the observed phenotype could be due to interaction with other receptors. A literature search for off-target binding of L-741,742 may be informative. | |
| Gradual increase in cell death over time. | Time-Dependent Toxicity | Conduct a time-course experiment to determine the onset of toxicity. It's possible that shorter incubation times are sufficient to achieve the desired effect without causing significant cell death. |
| Culture Health Decline | Primary neuron cultures have a limited lifespan. Ensure that your untreated control cultures are healthy and viable for the duration of the experiment. |
Experimental Protocols
Protocol 1: Assessing Neuronal Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]
Materials:
-
Primary neuron cultures in a 96-well plate
-
L-741,742 hydrochloride stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed primary neurons in a 96-well plate at a desired density and culture for the desired number of days to allow for maturation.
-
Compound Treatment: Prepare serial dilutions of L-741,742 hydrochloride in your culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Detecting Apoptosis using a Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Primary neuron cultures
-
L-741,742 hydrochloride
-
Caspase-3 colorimetric or fluorometric assay kit (commercially available)
-
Cell lysis buffer (often included in the kit)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Culture and Treatment: Culture and treat primary neurons with L-741,742 hydrochloride as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: After treatment, collect the cells and lyse them according to the assay kit manufacturer's instructions to release cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample to individual wells.
-
Substrate Addition: Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Data Analysis: Calculate the fold-change in caspase-3 activity compared to the vehicle-treated control.
Data Presentation
Table 1: Neuroprotective Effects of L-741,742 Hydrochloride on Hippocampal Neurons
This table summarizes the findings from Bastianetto et al. (2006) on the neuroprotective effects of various dopamine antagonists against cell death induced by growth medium deprivation in primary hippocampal cultures.[1][2]
| Compound | D2 Ki (nM) | D4 Ki (nM) | Neuroprotective Concentration Range |
| L-741,742 | >1700 | 3.5 | 0.1 nM - 1 µM |
| Clozapine | 129 | 21 | 0.1 nM - 1 µM |
| Haloperidol | 1.4 | 4.5 | 1 nM - 1 µM |
| Risperidone | 3.3 | 7.3 | 1 nM - 1 µM |
| (-)-Raclopride | 1.8 | 2300 | Ineffective |
Visualizations
Caption: Workflow for evaluating L-741,742 effects.
Caption: D4 receptor signaling in neuroprotection.
References
- 1. Prototypical antipsychotic drugs protect hippocampal neuronal cultures against cell death induced by growth medium deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prototypical antipsychotic drugs protect hippocampal neuronal cultures against cell death induced by growth medium deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Activation of Dopamine D4 Receptors Inhibits Oxidative Stress-Induced Nerve Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity in Rat Primary Neurons through the Cellular Oxidative Stress Induced by the Turn Formation at Positions 22 and 23 of Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to L-741,742 Hydrochloride and Other Selective D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-741,742 hydrochloride with other selective D4 receptor antagonists, supported by experimental data. The information presented herein is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies of the dopamine D4 receptor system.
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in neuropsychiatric drug discovery.[1] Its unique expression profile in the prefrontal cortex, amygdala, and hippocampus suggests a role in cognition, emotion, and memory.[2] Consequently, the development of selective D4 receptor antagonists has been a significant focus of research for conditions such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[3][4]
L-741,742 hydrochloride has emerged as a potent and highly selective antagonist for the human D4 receptor.[5][6] This guide will compare its pharmacological properties to other notable D4 receptor antagonists, including L-745,870 and PNU-96415E.
Comparative Pharmacological Data
The following table summarizes the binding affinities (Ki) of L-741,742 hydrochloride and other selected D4 receptor antagonists for dopamine D2, D3, and D4 receptors. Lower Ki values indicate higher binding affinity.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) |
| L-741,742 hydrochloride | 3.5[5] | >1700[5] | 770[5] | >485 | 220 |
| L-745,870 | 0.43[7] | 960[7] | 2300[7] | ~2232 | ~5348 |
| PNU-96415E | 3.0[8] | 199[8] | 240[8] | ~66 | 80 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical D4 receptor signaling pathway and a typical experimental workflow for characterizing D4 receptor antagonists.
Dopamine D4 Receptor Signaling Pathway
Experimental Workflow for Antagonist Characterization
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of D4 receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the D4 receptor.[9][10]
Objective: To measure the ability of a test compound to displace a specific radioligand from the D4 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).[11]
-
Radioligand: [³H]spiperone is commonly used.[11]
-
Test Compounds: L-741,742 hydrochloride and other antagonists at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Fluid and Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]spiperone, and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional potency of an antagonist by quantifying its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.[11][13]
Objective: To determine the functional potency (IC50) of a D4 receptor antagonist.
Materials:
-
Cells: Whole cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).[11]
-
D4 Receptor Agonist: A known D4 agonist such as dopamine or A-412997.[14][15][16][17]
-
Adenylyl Cyclase Activator: Forskolin is commonly used to stimulate cAMP production.
-
Test Compounds: L-741,742 hydrochloride and other antagonists at various concentrations.
-
cAMP Detection Kit: Commercially available kits based on methods like HTRF, ELISA, or AlphaScreen.[11]
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a specific duration.
-
Stimulation: Add a fixed concentration of the D4 agonist in the presence of forskolin.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the forskolin-stimulated cAMP production in the presence of the agonist.
β-Arrestin Recruitment Assay
This assay assesses the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the D4 receptor, a key event in receptor desensitization and internalization.[18][19]
Objective: To determine the effect of an antagonist on agonist-mediated β-arrestin recruitment to the D4 receptor.
Materials:
-
Cells: A cell line (e.g., HEK293) co-expressing the human D4 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.[18]
-
D4 Receptor Agonist: A known D4 agonist.
-
Test Compounds: L-741,742 hydrochloride and other antagonists at various concentrations.
-
Substrate for the Reporter Enzyme.
Procedure:
-
Cell Plating: Seed the engineered cells in a 96-well plate.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist.
-
Agonist Stimulation: Add a fixed concentration of the D4 agonist to induce β-arrestin recruitment.
-
Detection: Add the substrate for the reporter enzyme and measure the signal (e.g., luminescence or color change) using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the signal intensity against the antagonist concentration to determine the IC50 value for the inhibition of agonist-induced β-arrestin recruitment.
Conclusion
L-741,742 hydrochloride is a valuable research tool characterized by its high potency and selectivity for the dopamine D4 receptor. When compared to other D4 antagonists like L-745,870 and PNU-96415E, it exhibits a distinct selectivity profile. L-745,870 demonstrates even greater selectivity for the D4 receptor over D2 and D3 receptors. In contrast, PNU-96415E shows high affinity for the D4 receptor but with less pronounced selectivity over the D2 and D3 subtypes.
The choice of a D4 receptor antagonist will depend on the specific requirements of the research. For studies demanding the highest selectivity for the D4 receptor to minimize off-target effects at other dopamine receptor subtypes, L-745,870 may be the preferred agent. However, L-741,742 hydrochloride remains a potent and highly selective tool, and its well-characterized properties make it a reliable choice for a wide range of in vitro and in vivo investigations into the function of the D4 receptor. PNU-96415E might be considered in studies where a broader interaction with D2-like receptors is acceptable or of interest.
The provided experimental protocols offer a standardized framework for the characterization and comparison of these and other novel D4 receptor antagonists, ensuring robust and reproducible data for advancing our understanding of the role of the D4 receptor in health and disease.
References
- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-741,742 hydrochloride | Dopamine D4 Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cells-online.com [cells-online.com]
- 14. A-412997, a selective dopamine D4 agonist, improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A-412997 - Wikipedia [en.wikipedia.org]
- 17. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of L-741,742 Hydrochloride and L-745,870: Selective Dopamine D4 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent selective dopamine D4 receptor antagonists: L-741,742 hydrochloride and L-745,870. This document summarizes their performance in preclinical models, supported by experimental data, to inform compound selection and future research directions.
Both L-741,742 hydrochloride and L-745,870 are highly selective antagonists for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. Their in vivo characterization is crucial for understanding their therapeutic potential and off-target effects.
Quantitative Data Summary
The following table summarizes the key in vitro binding affinities and in vivo behavioral data for L-741,742 hydrochloride and L-745,870.
| Parameter | L-741,742 Hydrochloride | L-745,870 | Reference |
| Binding Affinity (Ki, nM) | |||
| Dopamine D4 Receptor | 3.5 | 0.43 | [1] |
| Dopamine D2 Receptor | >1700 | 960 | [1] |
| Dopamine D3 Receptor | 770 | 2300 | [1] |
| In Vivo Behavioral Effects (Mouse Elevated Plus-Maze) | [2] | ||
| Doses Tested | 0.04 - 5.0 mg/kg | 0.02 - 1.5 mg/kg | [2] |
| Effect on Anxiety Indices | No significant changes | No significant changes | [2] |
| Other In Vivo Effects | |||
| Amphetamine-Induced Hyperactivity (Mice) | Not specified | No antagonism at D4-selective doses | [3] |
| Catalepsy (Mice) | Not specified | Induced at a high dose of 100 mg/kg | [3] |
| Spontaneous Locomotor Activity (Rats) | Not specified | Reduced at ≥30 mg/kg | [3] |
| Pharmacokinetics | |||
| Oral Bioavailability | Data not available | Good | [1] |
| Brain Penetration | Data not available | Excellent | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Mouse Elevated Plus-Maze
This test is used to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
The test compound (L-741,742 or L-745,870) or vehicle is administered at the specified dose and route (e.g., intraperitoneally, orally).
-
After a predetermined pretreatment time, the mouse is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute period.
-
Behavior is recorded via an overhead video camera and analyzed using tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Amphetamine-Induced Hyperactivity in Mice
This model is often used to screen for antipsychotic potential.
-
Procedure:
-
Mice are habituated to the testing chambers (e.g., open-field arenas).
-
The test compound (e.g., L-745,870) or vehicle is administered.
-
Following the appropriate pretreatment interval, amphetamine is administered to induce hyperlocomotion.
-
Locomotor activity is then recorded for a specified duration using automated activity monitors.
-
-
Parameters Measured:
-
Horizontal activity (e.g., distance traveled, beam breaks).
-
Rearing frequency.
-
Catalepsy in Mice
This test assesses the potential for a compound to induce extrapyramidal side effects, a common issue with typical antipsychotics.
-
Procedure:
-
The test compound (e.g., L-745,870) or vehicle is administered.
-
At various time points post-administration, the mouse's forepaws are gently placed on an elevated horizontal bar.
-
The latency to remove both forepaws from the bar is measured. A cut-off time is typically employed.
-
-
Parameters Measured:
-
Time (in seconds) the mouse remains in the imposed posture.
-
Discussion
Both L-741,742 hydrochloride and L-745,870 are potent and selective dopamine D4 receptor antagonists. In the mouse elevated plus-maze, a direct comparative study showed that neither compound produced significant anxiolytic or anxiogenic effects at the tested doses, suggesting that selective D4 receptor antagonism may not modulate anxiety-related behaviors in this paradigm.[2]
L-745,870 has been more extensively characterized in other in vivo models. Notably, at doses selective for the D4 receptor, it did not antagonize amphetamine-induced hyperactivity, a test often predictive of antipsychotic efficacy.[3] This finding, coupled with the lack of efficacy of L-745,870 in clinical trials for schizophrenia, has led to a re-evaluation of the dopamine D4 receptor as a primary antipsychotic target.[4][5] Furthermore, L-745,870 only induced catalepsy at a very high dose, suggesting a low propensity for extrapyramidal side effects at D4-selective doses.[3] The reduction in spontaneous locomotor activity at higher doses indicates potential sedative effects.[3]
A significant gap in the current literature is the lack of extensive in vivo data for L-741,742 hydrochloride beyond the elevated plus-maze study. To draw a more definitive comparison, further studies characterizing its effects on models of psychosis and its propensity to induce catalepsy, along with its pharmacokinetic profile, are warranted.
References
- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D4 receptor and anxiety: behavioural profiles of clozapine, L-745,870 and L-741,742 in the mouse plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
L-741,742 Hydrochloride: A Comparative Analysis of its Selectivity for the Dopamine D4 Receptor
A detailed guide for researchers on the binding affinity and selectivity profile of L-741,742 hydrochloride for the dopamine D4 receptor in comparison to D2 and D3 receptors, supported by experimental data and protocols.
L-741,742 hydrochloride is a potent and highly selective antagonist for the dopamine D4 receptor. This high selectivity over other dopamine receptor subtypes, particularly D2 and D3, makes it a valuable tool in neuroscience research for elucidating the specific physiological and pathological roles of the D4 receptor. This guide provides a comparative analysis of the binding affinity of L-741,742 hydrochloride and another well-characterized D4 selective antagonist, L-745,870, to facilitate informed decisions in experimental design.
Comparative Binding Affinity
The selectivity of a compound is quantified by comparing its binding affinity (Ki) for its primary target versus other potential targets. A lower Ki value indicates a higher binding affinity. The data presented in Table 1 clearly demonstrates the high selectivity of L-741,742 for the human dopamine D4 receptor.
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D4/D2 Selectivity Ratio | D4/D3 Selectivity Ratio |
| L-741,742 hydrochloride | >1700 | 770 | 3.5 | >485 | 220 |
| L-745,870 | 960 | 2300 | 0.43 | 2232 | 5348 |
Table 1: Comparative Binding Affinities (Ki) of L-741,742 and L-745,870 for Human Dopamine D2, D3, and D4 Receptors. The selectivity ratio is calculated by dividing the Ki value for the D2 or D3 receptor by the Ki value for the D4 receptor. Higher ratios indicate greater selectivity for the D4 receptor.
Experimental Protocol: Radioligand Binding Assay
The binding affinities presented above are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., L-741,742) to displace a radiolabeled ligand that is known to bind to the target receptor.
Key Steps in the Protocol:
-
Membrane Preparation:
-
Cells stably expressing the human dopamine D2, D3, or D4 receptor are harvested.
-
The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [³H]-spiperone) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (L-741,742 or L-745,870) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
Unbound radioligand is washed away.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of the competitor.
-
This generates a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Figure 1. Workflow for determining receptor binding affinity.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs). The D2-like family, which includes D2, D3, and D4 receptors, typically couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Antagonists like L-741,742 block this signaling pathway by preventing the binding of dopamine or other agonists to the receptor.
Figure 2. D4 receptor signaling pathway inhibition.
Conclusion
The experimental data robustly supports the high selectivity of L-741,742 hydrochloride for the dopamine D4 receptor over the D2 and D3 subtypes. This makes it an invaluable pharmacological tool for isolating and studying the functions of the D4 receptor in both healthy and diseased states. When designing experiments, researchers should consider the specific binding affinities and the established experimental protocols to ensure accurate and reproducible results.
Comparative Analysis of L-741,742 Hydrochloride's Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of L-741,742 hydrochloride with other notable dopamine receptor antagonists. The information presented is based on experimental data from radioligand binding assays, offering an objective assessment of its selectivity.
Introduction
L-741,742 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor.[1] Understanding its cross-reactivity with other dopamine receptor subtypes, particularly D2 and D3, is crucial for its application in research and potential therapeutic development. This guide compares the binding affinities of L-741,742 hydrochloride with those of other well-characterized dopamine receptor antagonists, namely L-745,870 and clozapine.
Comparative Binding Affinity
The following table summarizes the inhibitory constants (Ki) of L-741,742 hydrochloride and selected alternative compounds at the human dopamine D2, D3, and D4 receptors. Lower Ki values indicate higher binding affinity.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) |
| L-741,742 hydrochloride | >1700[1] | 770[1] | 3.5[1] | >485 | 220 |
| L-745,870 | >2000-fold selectivity vs D4 | >2000-fold selectivity vs D4 | 0.43[2][3] | >2000 | >2000 |
| Clozapine | ~180 | Data not consistently available | ~1.3-1.6 | ~138 | Data not available |
| PNU-96415E | Data not available | Data not available | High Affinity | Data not available | Data not available |
Note: The Ki values for clozapine can vary depending on the experimental conditions, particularly the radioligand used in the assay. The value presented for the D2 receptor is a representative figure. Data for PNU-96415E's specific Ki values at these receptors were not available in the reviewed literature.
Experimental Protocols
The binding affinity data presented in this guide are typically determined by competitive radioligand binding assays. Below is a generalized protocol for such an assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., L-741,742 hydrochloride) for dopamine D2, D3, and D4 receptors.
Materials:
-
Cell membranes expressing the human dopamine receptor subtype of interest (D2, D3, or D4).
-
Radioligand: Typically [3H]Spiperone, a high-affinity antagonist for D2-like receptors.
-
Test compound (unlabeled antagonist).
-
Non-specific binding control: A high concentration of a known antagonist (e.g., haloperidol or butaclamol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Crude membrane fractions are prepared from cells overexpressing the target dopamine receptor subtype.[4]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([3H]Spiperone), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound radioligand. The filters trap the cell membranes with the bound radioligand.[4][5]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[5]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known antagonist) from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Below are diagrams illustrating the experimental workflow and the signaling pathway of the D4 dopamine receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Comparative Efficacy of L-741,742 Hydrochloride and Clozapine in Preclinical Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of the selective dopamine D4 receptor antagonist, L-741,742 hydrochloride, and the atypical antipsychotic, clozapine, in established animal models of schizophrenia. While direct comparative studies are limited, this document synthesizes the available data to offer insights into their respective pharmacological profiles.
Introduction
Clozapine is a highly effective atypical antipsychotic, particularly in treatment-resistant schizophrenia. Its broad receptor binding profile, which includes dopamine, serotonin, muscarinic, and other receptors, is thought to contribute to its unique efficacy. A notable characteristic of clozapine is its high affinity for the dopamine D4 receptor. This led to the hypothesis that selective D4 receptor antagonists, such as L-741,742 hydrochloride, might replicate clozapine's therapeutic benefits with a more favorable side-effect profile. This guide examines the preclinical evidence for this hypothesis by comparing the effects of L-741,742 and clozapine in key behavioral paradigms relevant to schizophrenia: prepulse inhibition (PPI) and psychostimulant-induced hyperlocomotion.
Quantitative Data Summary
The following tables summarize the available data on the effects of L-741,742 hydrochloride and clozapine in rodent models of schizophrenia. It is important to note that direct head-to-head studies are scarce, and the data is compiled from various independent experiments.
Table 1: Effects on Prepulse Inhibition (PPI)
| Compound | Animal Model | Schizophrenia-like State Induction | Dose Range | Effect on PPI Deficit | Citation |
| L-741,742 | Mouse | Not specified (anxiety model) | 0.04-5.0 mg/kg | No significant behavioral changes observed | |
| Clozapine | Rat | Apomorphine-induced | 1.25-5.0 mg/kg | Dose-dependent reversal | [1] |
| Clozapine | Rat | Neonatal Ventral Hippocampal Lesion | 5.0 mg/kg | Reversal | |
| Clozapine | Rat (Brown Norway) | Naturally low PPI | 7.5-10 mg/kg | Facilitated PPI | [2] |
| Clozapine | Mouse (mGluR5 knockout) | Genetic modification | Not specified | Reversed deficit | [3] |
Table 2: Effects on Psychostimulant-Induced Hyperlocomotion
| Compound | Animal Model | Psychostimulant | Dose Range | Effect on Hyperlocomotion | Citation |
| L-741,742 | Not Available | Not Available | Not Available | Data not available in reviewed literature | |
| Clozapine | Mouse | MK-801 | 0.1-0.5 mg/kg | Selective blockade of hyperambulation | [4] |
| Clozapine | Rat | Amphetamine | Not specified | Blocks induction and expression of sensitization | [5] |
| Clozapine | Mouse | Not specified (general locomotor activity) | 0.3-6.0 mg/kg | Dose-dependent inhibition of active behaviors |
Experimental Protocols
Prepulse Inhibition (PPI) of the Acoustic Startle Response
This paradigm assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Objective: To measure the ability of a weak, non-startling prestimulus (prepulse) to inhibit the startle response to a subsequent strong, startling stimulus.
Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to detect and quantify the whole-body startle response of the animal.
Procedure:
-
Acclimation: The animal is placed in the startle chamber for a 5-10 minute acclimation period with background white noise.
-
Stimuli: A series of trials are presented, including:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a baseline startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 74-86 dB) that does not elicit a startle response.
-
Prepulse-pulse trials: The weak prepulse precedes the strong pulse by a short interval (e.g., 30-120 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Drug Administration: L-741,742, clozapine, or vehicle is administered at a specified time before the test session (e.g., 30-60 minutes). In some models, a psychotomimetic drug (e.g., apomorphine, MK-801) is administered to induce a PPI deficit.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial) ] * 100.
Psychostimulant-Induced Hyperlocomotion
This model is used to evaluate the potential antipsychotic activity of compounds by measuring their ability to counteract the locomotor-activating effects of psychostimulants like amphetamine or NMDA receptor antagonists like MK-801.
Objective: To assess the effect of a test compound on the increased locomotor activity induced by a psychostimulant.
Apparatus: Open-field arenas equipped with automated photobeam detectors or video-tracking software to measure locomotor activity (e.g., distance traveled, rearing frequency).
Procedure:
-
Acclimation: Animals are habituated to the open-field arena for a period (e.g., 30-60 minutes) before drug administration.
-
Drug Administration:
-
The test compound (L-741,742 or clozapine) or vehicle is administered.
-
After a pre-treatment interval, the psychostimulant (e.g., amphetamine, MK-801) or saline is administered.
-
-
Testing: The animal is placed in the open-field arena, and locomotor activity is recorded for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Locomotor activity parameters are quantified and compared between treatment groups. A reduction in psychostimulant-induced hyperactivity by the test compound is indicative of potential antipsychotic efficacy.
Visualizations
Discussion and Conclusion
The available preclinical data suggest a significant disparity in the efficacy profiles of L-741,742 hydrochloride and clozapine in animal models relevant to schizophrenia.
Clozapine consistently demonstrates efficacy across multiple schizophrenia-related models. It effectively reverses PPI deficits induced by various pharmacological and neurodevelopmental manipulations and attenuates psychostimulant-induced hyperlocomotion.[1][2][3][4][5] This broad efficacy is attributed to its complex pharmacology, involving interactions with multiple neurotransmitter systems, including dopaminergic, serotonergic, and muscarinic pathways.[6]
L-741,742 hydrochloride , as a selective dopamine D4 receptor antagonist, shows a much more limited preclinical profile in the context of schizophrenia models. The reviewed literature lacks evidence for its efficacy in reversing PPI deficits or attenuating psychostimulant-induced hyperlocomotion. One study in an anxiety model found no significant behavioral effects at the tested doses. This is in line with the general observation that other selective D4 antagonists have also failed to show clinical efficacy in schizophrenia.
References
- 1. Clozapine and haloperidol in an animal model of sensorimotor gating deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clozapine and PD149163 Elevate Prepulse Inhibition in Brown Norway Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Preferential blockade by clozapine of hyperlocomotion induced by non-competitive NMDA antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clozapine pre-treatment has a protracted hypolocomotor effect on the induction and expression of amphetamine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
Confirming Brain Target Engagement of L-741,742 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm target engagement of L-741,742 hydrochloride, a potent and selective dopamine D4 receptor antagonist, within the central nervous system. Efficacious target engagement in the brain is a critical step in the development of novel therapeutics for neurological and psychiatric disorders. This document outlines key experimental data and protocols to assess the binding and functional activity of L-741,742 hydrochloride in comparison to other relevant D4 receptor antagonists, namely L-745,870 and PNU-96415E.
Comparative Analysis of Dopamine D4 Receptor Antagonists
Effective brain target engagement is a multifactorial process encompassing a compound's ability to cross the blood-brain barrier, its binding affinity and selectivity for the target receptor, and its capacity to elicit a functional response. The following tables summarize key quantitative data for L-741,742 hydrochloride and its alternatives.
| Compound | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) | Dopamine D4 Ki (nM) | Brain Penetration |
| L-741,742 hydrochloride | >1000 | >1000 | 1.1 | Yes |
| L-745,870 | 960 | 2300 | 0.43 | Yes |
| PNU-96415E | - | - | - | Yes[1] |
Table 1: In Vitro Receptor Binding Affinity and Brain Penetration. Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Brain penetration data is qualitative, indicating the compound's ability to cross the blood-brain barrier.
| Compound | Dose for 50% Receptor Occupancy (in vivo) | Brain-to-Plasma Ratio |
| L-741,742 hydrochloride | Data not available | Data not available |
| L-745,870 | 5-60 µg/kg | Data not available |
| PNU-96415E | Data not available | Data not available |
Table 2: In Vivo Target Engagement Parameters. This table highlights the need for further research to quantify the in vivo brain-to-plasma ratio and receptor occupancy for L-741,742 hydrochloride and PNU-96415E to enable a more direct comparison.
Signaling Pathways and Experimental Workflows
Understanding the molecular cascades initiated by D4 receptor modulation is crucial for interpreting target engagement data. The following diagrams illustrate the dopamine D4 receptor signaling pathway and a typical experimental workflow for confirming target engagement.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key protocols used to assess dopamine D4 receptor engagement.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of L-741,742 hydrochloride and its alternatives for dopamine D2, D3, and D4 receptors.
-
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest.
-
Radioligand (e.g., [³H]-Spiperone).
-
Test compounds (L-741,742, L-745,870, PNU-96415E).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Separate bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Objective: To determine the functional antagonist activity of L-741,742 hydrochloride at the D4 receptor.
-
Materials:
-
Cell membranes expressing the dopamine D4 receptor.
-
Dopamine (agonist).
-
Test compound (L-741,742).
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer.
-
-
Procedure:
-
Pre-incubate cell membranes with the test compound (L-741,742).
-
Add dopamine to stimulate the receptor.
-
Add [³⁵S]GTPγS and incubate to allow for binding to activated G-proteins.
-
Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS. A decrease in dopamine-stimulated [³⁵S]GTPγS binding in the presence of L-741,742 indicates antagonist activity.
-
Adenylate Cyclase Inhibition Assay
This assay measures the ability of a D4 receptor antagonist to block the dopamine-induced inhibition of adenylate cyclase, the enzyme responsible for producing cyclic AMP (cAMP).
-
Objective: To confirm the functional antagonism of L-741,742 hydrochloride on the D4 receptor signaling pathway.
-
Materials:
-
Intact cells or cell membranes expressing the dopamine D4 receptor.
-
Dopamine.
-
Test compound (L-741,742).
-
ATP.
-
cAMP assay kit.
-
-
Procedure:
-
Treat cells with the test compound.
-
Stimulate the cells with dopamine.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit.
-
An antagonist will prevent the dopamine-induced decrease in cAMP levels.
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
-
Objective: To assess the effect of L-741,742 hydrochloride administration on dopamine levels in D4 receptor-rich brain regions.
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex).
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Collect dialysate samples at regular intervals.
-
Administer L-741,742 hydrochloride systemically.
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED). An increase in dopamine levels may be observed due to the blockade of inhibitory D4 autoreceptors.
-
In Vivo Receptor Occupancy
Techniques like Positron Emission Tomography (PET) or ex vivo autoradiography can be used to determine the percentage of target receptors occupied by a drug at a given dose.
-
Objective: To quantify the in vivo occupancy of dopamine D4 receptors by L-741,742 hydrochloride.
-
Procedure (Ex Vivo Autoradiography):
-
Administer L-741,742 hydrochloride to animals at various doses.
-
At a specific time point, euthanize the animals and rapidly remove the brains.
-
Prepare brain slices and incubate them with a radiolabeled D4 receptor ligand.
-
Expose the slices to film or a phosphor imager to visualize the distribution of the radioligand.
-
Quantify the reduction in radioligand binding in the drug-treated animals compared to vehicle-treated controls to determine receptor occupancy.
-
Conclusion
Confirming target engagement of L-741,742 hydrochloride in the brain requires a multi-pronged approach combining in vitro and in vivo methodologies. While in vitro assays confirm the high affinity and selectivity of L-741,742 for the dopamine D4 receptor, in vivo studies are paramount to demonstrate brain penetration and receptor occupancy at therapeutic doses. This guide provides a framework for designing and interpreting experiments aimed at robustly confirming the central nervous system target engagement of L-741,742 hydrochloride and other D4 receptor antagonists. Further quantitative in vivo studies are necessary to enable a direct and comprehensive comparison with alternative compounds.
References
The Differential Impact of Dopamine Receptor Antagonists on Glioblastoma: A Comparative Review
For Immediate Release
A growing body of preclinical evidence suggests that repurposing dopamine receptor antagonists, a class of drugs traditionally used in psychiatry, may offer a novel therapeutic avenue for glioblastoma (GBM), the most aggressive primary brain tumor in adults. This guide provides a comparative analysis of the effects of L-741,742 hydrochloride and other dopamine receptor antagonists on glioblastoma, summarizing key experimental findings to inform researchers, scientists, and drug development professionals.
L-741,742 Hydrochloride: A Selective D4 Antagonist
L-741,742 is a selective antagonist of the dopamine D4 receptor (DRD4). Research has highlighted its potential in targeting glioblastoma stem cells (GSCs), a subpopulation of tumor cells responsible for therapy resistance and recurrence.
Mechanism of Action
Studies have shown that L-741,742 and another DRD4 antagonist, PNU 96415E, impede the proliferation and survival of glioblastoma stem cells by disrupting the autophagy-lysosomal pathway. This disruption leads to the accumulation of autophagic vacuoles, ultimately triggering G0/G1 cell cycle arrest and apoptosis. The downstream signaling cascade involves the inhibition of key regulators such as PDGFRβ, ERK1/2, and mTOR.
Comparative Efficacy of Dopamine Receptor Antagonists in Glioblastoma
Several other dopamine receptor antagonists have been investigated for their anti-glioblastoma properties, each exhibiting distinct mechanisms and potencies. The following table summarizes the in vitro efficacy of these compounds against various glioblastoma cell lines.
| Compound | Receptor Target(s) | Cell Line(s) | IC50 (µM) | Key Findings | Reference(s) |
| L-741,742 | DRD4 | GSCs | Data not available | Disrupts autophagy, inhibits PDGFRβ/ERK/mTOR signaling, induces G0/G1 arrest and apoptosis. | [1][2][3] |
| PNU 96415E | DRD4 | GSCs | Data not available | Disrupts the autophagy-lysosomal pathway. | [1][2] |
| Trifluoperazine | DRD2 | U251, U87, P3 | 16, 15, 15.5 | Induces autophagy flux disruption and impairs homologous recombination, increasing radiosensitivity. | [4][5] |
| Haloperidol | DRD2 | U87, T98, U251 | 23, 35, 38 | Induces G2/M cell cycle arrest and apoptosis. | [6][7] |
| Quetiapine | DRD2, 5-HT2A | GL261 (GSCs) | ~25 (for viability decrease) | Inhibits Wnt/β-catenin signaling, promotes GSC differentiation, and arrests the cell cycle at G2/M. | [8][9] |
| SRI-21979 | DRD3 | JX39, D456 | Data not available | Inhibits growth of primary and TMZ-resistant GBM cells. | [10] |
| SRI-30052 | DRD3 | JX39, D456 | Data not available | Inhibits growth of primary and TMZ-resistant GBM cells. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the experimental protocols used in the cited studies.
Cell Viability and Cytotoxicity Assays
-
Cell Lines: U87, U251, T98, P3 (primary human biopsy), GL261 (murine), JX39, D456 (patient-derived xenograft).
-
Assays:
-
MTT Assay: Cells were seeded in 96-well plates and treated with varying concentrations of the drugs (e.g., haloperidol: 5-160 µM) for 72 hours. MTT reagent was added, and the absorbance was measured to determine cell viability.
-
CCK-8 Assay: Used to determine the IC50 values for trifluoperazine in U251, U87, and P3 cells.
-
-
Purpose: To quantify the dose-dependent effect of the antagonists on the survival and proliferation of glioblastoma cells.
Apoptosis and Cell Cycle Analysis
-
Method: Flow cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Procedure: Glioblastoma cells (e.g., U87, T98) were treated with the dopamine receptor antagonist (e.g., haloperidol). After treatment, cells were harvested, stained with Annexin V-FITC and PI, and analyzed by a flow cytometer to quantify the percentage of apoptotic and necrotic cells. Cell cycle distribution was also analyzed by PI staining of permeabilized cells.
-
Purpose: To determine the mechanism of cell death (apoptosis) and the effects on cell cycle progression induced by the compounds.
In Vivo Xenograft Models
-
Animal Models: Athymic nude mice or C57BL/6 mice.
-
Procedure: Human or murine glioblastoma cells (e.g., U87, GL261) were implanted subcutaneously or orthotopically into the brains of immunocompromised mice. Animals were then treated with the dopamine receptor antagonist (e.g., trifluoperazine, 5 mg/kg/day, intraperitoneally) and monitored for tumor growth and survival.
-
Purpose: To evaluate the anti-tumor efficacy of the compounds in a living organism, providing a more clinically relevant assessment.
Signaling Pathways and Visualizations
The anti-tumor effects of these dopamine receptor antagonists are mediated through the modulation of specific signaling pathways.
Caption: Mechanism of L-741,742 in Glioblastoma Stem Cells.
Caption: Comparative Mechanisms of Action for Dopamine Antagonists.
Caption: General Experimental Workflow for Drug Evaluation.
Conclusion
The repurposing of dopamine receptor antagonists presents a promising strategy for glioblastoma therapy. L-741,742, with its specific action on the DRD4 receptor in glioblastoma stem cells, highlights the potential of targeting neurochemical signaling pathways in cancer. However, the varying efficacy and mechanisms of action among different antagonists underscore the need for further research to identify the most effective compounds and patient populations that would benefit from such therapies. The data presented here provide a foundation for future investigations into the clinical translation of these findings.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Trifluoperazine, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoperazine, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of compounds that decrease glioblastoma growth and glucose uptake in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of L-741,742 Hydrochloride and Other Antipsychotics: A Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparative analysis of the selective dopamine D4 receptor antagonist, L-741,742 hydrochloride, against a range of first-generation (typical) and second-generation (atypical) antipsychotics. The following sections detail the pharmacological profiles, preclinical efficacy, and side-effect profiles of these compounds, supported by experimental data and methodologies.
Introduction: The Dopamine D4 Receptor as a Therapeutic Target
The dopamine hypothesis of schizophrenia has historically centered on the hyperactivation of dopamine D2 receptors. Consequently, the primary mechanism of action for most antipsychotic medications involves D2 receptor antagonism. However, the discovery of multiple dopamine receptor subtypes has led to the exploration of more selective therapeutic targets to improve efficacy and reduce side effects. The dopamine D4 receptor, highly expressed in limbic and cortical brain regions, has been a focus of interest, particularly due to the high affinity of the atypical antipsychotic clozapine for this receptor subtype.[1] L-741,742 hydrochloride is a potent and highly selective antagonist for the human dopamine D4 receptor, developed to investigate the therapeutic potential of selective D4 antagonism.[2][3]
Comparative Receptor Binding Affinities
The defining characteristic of L-741,742 hydrochloride is its remarkable selectivity for the dopamine D4 receptor over D2 and D3 receptors. This contrasts sharply with both typical and atypical antipsychotics, which generally exhibit significant affinity for the D2 receptor, a property linked to their antipsychotic effects but also to extrapyramidal side effects (EPS). Atypical antipsychotics are further characterized by their broader receptor binding profiles, often including significant interactions with various serotonin receptors.
| Drug | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Dopamine D4 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| L-741,742 HCl | >1700[2] | 770[2] | 3.5 [2] | - |
| Haloperidol (Typical) | 1.45[4] | - | - | 20 |
| Chlorpromazine (Typical) | - | - | - | 13 |
| Clozapine (Atypical) | 135[4] | - | - | 13 |
| Olanzapine (Atypical) | 12.8[4] | - | - | 4 |
| Risperidone (Atypical) | 3.3[5] | - | - | 0.2 |
| Aripiprazole (Atypical) | 0.34 | - | - | 3.4 |
| Quetiapine (Atypical) | 160[5] | - | - | 27 |
| Ziprasidone (Atypical) | 4.6[4] | - | - | 0.4 |
Note: Ki values represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Data is compiled from various sources and experimental conditions may vary.
Preclinical Efficacy Models
The antipsychotic potential of new compounds is often evaluated in a battery of preclinical animal models that mimic certain aspects of schizophrenia.
Models of Positive Symptoms
-
Conditioned Avoidance Response (CAR): This test assesses the ability of a drug to suppress a learned avoidance behavior, a characteristic of most clinically effective antipsychotics. Dopamine receptor antagonists, including typical and atypical antipsychotics, are known to inhibit this response.[6] There is limited specific data on L-741,742 hydrochloride in this model, however, selective D4 antagonists have generally shown weak or no efficacy in models predictive of antipsychotic action against positive symptoms.[7][8]
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This deficit can be induced in rodents by dopamine agonists or NMDA receptor antagonists. Antipsychotics are evaluated for their ability to reverse this disruption. While D2 receptor antagonists are effective in this model, the role of D4 antagonism is less clear.[9]
Models of Negative and Cognitive Symptoms
The therapeutic potential of antipsychotics for treating negative and cognitive symptoms is a key area of research, as these symptoms are often poorly managed by typical antipsychotics. Atypical antipsychotics, with their broader receptor profiles, are generally considered to have some advantages in this domain.[10] Preclinical studies have suggested a potential role for D4 receptors in cognitive processes like working memory.[7] However, clinical trials with selective D4 antagonists have not demonstrated significant efficacy in treating the core symptoms of schizophrenia.[8]
Comparative Side-Effect Profiles
A major goal in the development of novel antipsychotics is to minimize the debilitating side effects associated with older medications.
Extrapyramidal Symptoms (EPS) and Catalepsy
EPS, including parkinsonism and tardive dyskinesia, are primarily attributed to the blockade of D2 receptors in the nigrostriatal pathway. The catalepsy test in rodents is a widely used preclinical model to predict the likelihood of a compound to induce EPS.
-
Typical Antipsychotics (e.g., Haloperidol): Potently induce catalepsy.[11][12]
-
Atypical Antipsychotics (e.g., Clozapine, Olanzapine): Have a much lower propensity to induce catalepsy.[11]
-
L-741,742 Hydrochloride: As a selective D4 antagonist with very low affinity for D2 receptors, it is not expected to induce catalepsy. Studies with other selective D4 antagonists have confirmed this lack of cataleptogenic effect.[13]
Metabolic Side Effects
Weight gain, dyslipidemia, and an increased risk of type 2 diabetes are significant concerns with several atypical antipsychotics, particularly clozapine and olanzapine. These effects are thought to be mediated by interactions with multiple receptors, including histamine H1 and serotonin 5-HT2C receptors. Given its selective dopamine D4 receptor antagonism, L-741,742 hydrochloride would be predicted to have a low risk of metabolic side effects.
| Side Effect | L-741,742 HCl (Predicted) | Typical Antipsychotics (e.g., Haloperidol) | Atypical Antipsychotics (e.g., Clozapine, Olanzapine) |
| Extrapyramidal Symptoms | Very Low | High | Low to Moderate |
| Weight Gain | Very Low | Low | Moderate to High |
| Sedation | Low | Moderate | High |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Simplified Dopamine D2 and D4 Receptor Signaling Pathways.
References
- 1. Dopamine D4 receptors and development of newer antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. psychiatrist.com [psychiatrist.com]
- 6. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D4 receptors: beyond schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disruption of prepulse inhibition and increases in locomotor activity by competitive N-methyl-D-aspartate receptor antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparing the side effect profile of the atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of Haloperidol-Induced Catalepsy by GPR143, an L-Dopa Receptor, in Striatal Cholinergic Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine D4 receptor and anxiety: behavioural profiles of clozapine, L-745,870 and L-741,742 in the mouse plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-741,742 Hydrochloride's Anxiolytic Potential in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of L-741,742 hydrochloride in mice against established anxiolytic agents. L-741,742 is a selective antagonist of the dopamine D4 receptor, a target of interest in the neuropharmacology of anxiety and other psychiatric disorders. This document synthesizes available preclinical data to objectively evaluate its performance and provides detailed experimental context for the findings.
Executive Summary
Experimental evidence from widely accepted murine models of anxiety, such as the elevated plus-maze (EPM), indicates that L-741,742 hydrochloride does not exhibit significant anxiolytic properties . Studies have shown that administration of L-741,742, across a range of doses, fails to produce the characteristic behavioral changes associated with anxiety reduction that are observed with benchmark anxiolytics like benzodiazepines. In direct comparisons, its behavioral profile contrasts sharply with the robust anxiolytic effects of compounds like chlordiazepoxide.
Comparative Performance Data
Table 1: Effect of L-741,742 Hydrochloride on Elevated Plus-Maze Behavior in Mice
| Treatment Group | Dose Range (mg/kg) | Change in Time Spent in Open Arms | Change in Open Arm Entries | Anxiolytic Effect |
| Vehicle | - | Baseline | Baseline | - |
| L-741,742 | 0.04 - 5.0 | No Significant Change | No Significant Change | Not Observed |
Data based on qualitative reports from comparative studies.
Table 2: Anxiolytic Effects of Comparator Drugs in the Elevated Plus-Maze in Mice
| Drug Class | Compound | Dose (mg/kg) | % Increase in Time in Open Arms (approx.) | % Increase in Open Arm Entries (approx.) |
| Benzodiazepine | Diazepam | 1.5 | ~100% | ~80% |
| Benzodiazepine | Chlordiazepoxide | 10.0 | Significant Increase | Significant Increase |
| Azapirone | Buspirone | 1.0 - 2.0 | Variable / Modest Increase | Variable / Modest Increase |
Approximate percentage increases are derived from various studies and are intended for comparative illustration. Actual values can vary based on experimental conditions and mouse strain.
Experimental Protocols
The primary behavioral assay referenced in the evaluation of L-741,742's anxiolytic potential is the Elevated Plus-Maze (EPM) .
Elevated Plus-Maze (EPM) Protocol
Objective: To assess anxiety-like behavior in mice. The test relies on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, typically with two "open" arms (without walls) and two "closed" arms (with walls).
Procedure:
-
Habituation: Mice are brought to the testing room at least 30-60 minutes before the test to acclimate to the new environment.
-
Drug Administration: L-741,742 hydrochloride, a comparator drug, or a vehicle solution is administered to the mice, typically via intraperitoneal (i.p.) injection, at a predetermined time before the test (e.g., 30 minutes).
-
Testing: Each mouse is placed individually in the center of the maze, facing an open arm.
-
Observation: The behavior of the mouse is recorded for a set period, usually 5 minutes, by an overhead video camera linked to a tracking software.
-
Parameters Measured:
-
Time spent in the open arms: A primary measure of anxiolytic effect. An increase in time spent in the open arms is indicative of reduced anxiety.
-
Number of entries into the open arms: Another key indicator of anxiolytic activity.
-
Time spent in the closed arms: Tends to decrease with anxiolytic treatment.
-
Number of entries into the closed arms: Can be used to assess overall locomotor activity.
-
Total distance traveled: A measure of general motor activity.
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms without significantly altering overall locomotor activity. The lack of such changes with L-741,742 administration suggests it does not possess anxiolytic-like properties in this model.
Mechanism of Action & Signaling Pathway
L-741,742 is a selective antagonist for the dopamine D4 receptor. Dopamine receptors are G protein-coupled receptors (GPCRs), and the D4 receptor is a member of the D2-like family, which are coupled to Gαi/o proteins.
Caption: L-741,742 signaling pathway.
Diagram of the Proposed Signaling Pathway for L-741,742 Action:
The diagram illustrates the mechanism of action of L-741,742. As an antagonist, it blocks the binding of dopamine to the D4 receptor. This prevents the activation of the associated Gαi inhibitory G-protein. Consequently, adenylyl cyclase is not inhibited, leading to normal levels of cyclic AMP (cAMP) production and subsequent downstream signaling through Protein Kinase A (PKA). The lack of anxiolytic effect suggests that blockade of this specific pathway is not sufficient to modulate anxiety-related behaviors in mice.
Experimental Workflow
The following diagram outlines the typical workflow for an experiment designed to validate the anxiolytic effects of a compound like L-741,742 hydrochloride in mice.
Caption: Experimental workflow for testing anxiolytic drugs.
Conclusion
Based on the available preclinical data, L-741,742 hydrochloride, a selective dopamine D4 receptor antagonist, does not demonstrate anxiolytic-like effects in standard murine behavioral models of anxiety. Its performance is notably different from established anxiolytic agents such as benzodiazepines, which produce consistent and robust reductions in anxiety-like behaviors. These findings suggest that selective antagonism of the dopamine D4 receptor may not be a viable primary strategy for the development of novel anxiolytic therapies. Further research could explore the role of D4 receptors in other aspects of neuropsychiatric disorders or in combination with other pharmacological agents.
A Head-to-Head Comparison of L-741,742 hydrochloride and PNU-96415E for Dopamine Receptor Research
For researchers and scientists in the field of neuropharmacology and drug development, the selection of appropriate chemical tools is paramount for elucidating the roles of specific receptor subtypes in physiological and pathological processes. This guide provides a comprehensive side-by-side comparison of two notable dopamine receptor antagonists: L-741,742 hydrochloride and PNU-96415E. This analysis is supported by available experimental data on their binding affinities and functional activities, with detailed experimental protocols to aid in the replication and validation of these findings.
Overview of L-741,742 hydrochloride and PNU-96415E
L-741,742 hydrochloride is recognized as a potent and highly selective antagonist for the dopamine D4 receptor.[1] Its high specificity makes it an invaluable tool for investigating the specific functions of the D4 receptor in the central nervous system and its potential role in disorders like schizophrenia.[2]
PNU-96415E, on the other hand, presents a broader pharmacological profile. It is characterized as an antagonist with high affinity for both dopamine D4 and serotonin 5-HT2A receptors, while exhibiting weaker affinity for the dopamine D2 receptor.[3][4] This profile is somewhat reminiscent of atypical antipsychotic drugs like clozapine, suggesting its potential utility in studying the interplay between dopaminergic and serotonergic systems in psychiatric disorders.[5]
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values) of L-741,742 hydrochloride and PNU-96415E for various dopamine and serotonin receptor subtypes. The data is compiled from studies using cloned human receptors.
| Receptor Subtype | L-741,742 hydrochloride (Ki, nM) | PNU-96415E (Ki, nM) |
| Dopamine D1 | > 678[3] | 411[3] |
| Dopamine D2 | > 1700[1] | 199[3] |
| Dopamine D3 | 770[1] | 240[3] |
| Dopamine D4 | 3.5 [1] | 3.0 [3] |
| Serotonin 5-HT2A | Not Reported | 5.8 [3] |
| Serotonin 5-HT1A | Not Reported | 134[3] |
| α1-Adrenergic | Not Reported | 181[3] |
| α2-Adrenergic | Not Reported | > 678[3] |
| Muscarinic | Not Reported | > 678[3] |
Signaling Pathways and Mechanisms of Action
L-741,742 hydrochloride and PNU-96415E, as antagonists, block the downstream signaling initiated by the binding of the endogenous ligand, dopamine, to its receptors. The dopamine D4 receptor, a member of the D2-like family, is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
PNU-96415E also potently antagonizes the 5-HT2A receptor, another GPCR that couples primarily through Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Experimental Protocols
To determine the binding affinities of L-741,742 hydrochloride and PNU-96415E, a competitive radioligand binding assay is a standard and robust method.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of L-741,742 hydrochloride and PNU-96415E for the dopamine D4 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D4 receptor radioligand.
-
Unlabeled ligands: L-741,742 hydrochloride, PNU-96415E, and a reference compound for non-specific binding (e.g., (+)-Butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D4 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: D4 receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: D4 receptor membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM (+)-Butaclamol).
-
Competitive Binding: D4 receptor membranes, radioligand, and serial dilutions of the test compound (L-741,742 hydrochloride or PNU-96415E).
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vivo Studies and Functional Implications
In vivo studies have been conducted to characterize the pharmacological effects of both compounds. PNU-96415E has been shown to inhibit exploratory locomotor activity and antagonize d-amphetamine-induced locomotor stimulation in rats, effects consistent with antipsychotic potential.[3][5] In contrast, studies with L-741,742 have yielded more nuanced results, with some studies suggesting a lack of efficacy in animal models of anxiety.[6] More recently, both L-741,742 and PNU-96415E have been investigated for their potential in inhibiting the growth of glioblastoma stem cells by disrupting the autophagy-lysosomal pathway.[7]
Conclusion
L-741,742 hydrochloride and PNU-96415E are both valuable pharmacological tools for the study of dopamine D4 receptor function. The choice between these two compounds will largely depend on the specific research question.
-
L-741,742 hydrochloride is the compound of choice for studies aiming to isolate the specific effects of D4 receptor antagonism, due to its high selectivity over other dopamine receptor subtypes and other neurotransmitter receptors.
-
PNU-96415E is more suitable for investigations into the combined effects of D4 and 5-HT2A receptor blockade. Its pharmacological profile may be more relevant for studies modeling the effects of atypical antipsychotic drugs.
Researchers should carefully consider the binding profiles and functional activities of these compounds in the context of their experimental design to ensure the accurate interpretation of their results. The provided experimental protocols offer a starting point for the in-house validation and characterization of these and other related compounds.
References
- 1. L-741,742 hydrochloride | D4 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PNU 96415E | CAS 170856-41-4 | PNU96415E | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PNU-96415E, a potential antipsychotic agent with clozapine-like pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D4 receptor and anxiety: behavioural profiles of clozapine, L-745,870 and L-741,742 in the mouse plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-741742 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of L-741742 hydrochloride, a selective antagonist of hD4 receptors used in nervous system disorder research.[1] While L-741742 hydrochloride is not classified as a hazardous substance, adherence to proper disposal protocols is mandatory to ensure a safe laboratory environment and compliance with regulations.[2]
Core Disposal Principles
The primary directive for the disposal of L-741742 hydrochloride is to adhere to all prevailing country, federal, state, and local regulations.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
Step-by-Step Disposal Procedure
-
Consult the Safety Data Sheet (SDS): Before handling or disposing of L-741742 hydrochloride, thoroughly review the product's SDS.[2] The SDS contains vital information on hazards, handling, and emergency procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling L-741742 hydrochloride.
-
Waste Identification and Segregation:
-
Unused or Expired Product: Unused or expired L-741742 hydrochloride should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with L-741742 hydrochloride, such as pipette tips, vials, and cleaning materials, must also be disposed of as chemical waste.[2]
-
-
Waste Collection:
-
Collect all waste materials in a designated, properly labeled, and sealed waste container.
-
The container should be compatible with the chemical properties of L-741742 hydrochloride.
-
-
Disposal Pathway:
-
Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste.
-
Do not dispose of L-741742 hydrochloride down the drain or in regular trash.[2]
-
Emergency Procedures
In the event of a spill or accidental release, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[2]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[2]
-
Clean-up: For solutions, absorb the spill with a finely-powdered liquid-binding material.[2] For solid spills, carefully sweep or scoop the material into a designated waste container.
-
Personal Protection: Use full personal protective equipment during cleanup. Avoid breathing vapors, mist, dust, or gas.[2]
Disposal Decision Workflow
The following diagram illustrates the key decision points in the disposal process for L-741742 hydrochloride.
Caption: Disposal workflow for L-741742 hydrochloride.
Disclaimer: This information is intended for guidance purposes only and should not replace the specific protocols and regulations of your institution. Always prioritize safety and compliance with all applicable laws and institutional policies.
References
Safeguarding Researchers: A Comprehensive Guide to Handling L 741742 Hydrochloride
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of L 741742 hydrochloride, a potent and selective dopamine D4 receptor antagonist. Given its biological activity and potential physiological effects, a cautious approach to handling is paramount to ensure the safety of all laboratory personnel. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and maintain a safe research environment.
While some supplier Safety Data Sheets (SDS) may classify this compound as non-hazardous, its potent biological nature necessitates treating it as a Highly Potent Active Pharmaceutical Ingredient (HPAPI). Adherence to these guidelines is critical for mitigating potential health risks.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. The selection is based on a risk-assessment approach that prioritizes maximum protection against exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves | Prevents direct skin contact and minimizes contamination risk during glove removal. |
| Body Protection | Disposable coverall ("bunny suit") with integrated hood and shoe covers | Provides head-to-toe protection against particulate and splash contamination.[1] |
| Respiratory Protection | N95 respirator or a powered air-purifying respirator (PAPR) | Protects against inhalation of airborne particles, especially when handling the powdered form. Surgical masks are not sufficient.[1] |
| Eye Protection | Chemical safety goggles | Guards against splashes and airborne particles entering the eyes.[1][2] |
| Foot Protection | Slip-on shoe covers over laboratory footwear | Prevents contamination of personal footwear and the general laboratory environment.[1] |
Operational Handling and Disposal Plan
This section details the step-by-step procedures for safely handling this compound from receipt to disposal.
Preparation and Weighing
-
Containment: All handling of the powdered form of this compound should be conducted within a certified chemical fume hood or, for enhanced protection, a glove bag or containment isolator.[3] This minimizes the risk of aerosolization and exposure.
-
Weighing: Use a dedicated and calibrated analytical balance inside the containment area. Tare the receiving vessel before adding the compound.
-
Aliquotting: If preparing stock solutions, do so immediately within the containment area to reduce the handling of the solid.
Solution Preparation
-
Solvent: this compound is soluble in DMSO up to 10 mM.
-
Procedure:
-
Ensure all necessary equipment (vials, pipettes, solvent) is inside the containment unit.
-
Carefully add the desired volume of solvent to the accurately weighed compound.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Experimental Use
-
Liquid Handling: When using the prepared solution, continue to wear appropriate PPE, including gloves and eye protection.
-
Spill Management: In case of a spill, immediately alert laboratory personnel and follow the established spill response protocol for potent compounds. This typically involves using an appropriate absorbent material and decontaminating the area with a suitable cleaning agent.
Decontamination and Disposal
-
Waste Streams: Segregate all waste contaminated with this compound. This includes:
-
Solid waste: unused compound, contaminated gloves, coveralls, shoe covers, and weighing papers.
-
Liquid waste: unused stock solutions and experimental solutions.
-
-
Disposal Procedure:
-
All solid waste must be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid waste should be collected in a designated, sealed hazardous waste container.
-
Contaminated glassware should be decontaminated with a suitable solvent or cleaning agent before being washed.
-
All hazardous waste must be disposed of through the institution's official hazardous waste management program. Used glove bags may require incineration after use.[3]
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
